molecular formula C8H5BrClF3 B1286632 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene CAS No. 869725-54-2

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

Cat. No.: B1286632
CAS No.: 869725-54-2
M. Wt: 273.48 g/mol
InChI Key: RQNUUOPELLLVPX-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is a versatile and valuable multifunctional aromatic intermediate designed for advanced research and development. This compound features three distinct reactive sites—aryl bromide, benzyl chloride, and a trifluoromethyl group—making it a powerful building block for constructing complex molecules in medicinal chemistry and materials science. The aryl bromide moiety is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the introduction of diverse carbon-based fragments. The benzylic chloromethyl group offers a handle for nucleophilic substitution, allowing for further functionalization with various nucleophiles, including amines and alkoxides, or for use in polymerization. The presence of the electron-withdrawing trifluoromethyl group, a common pharmacophore in drug discovery, can significantly influence the lipophilicity, metabolic stability, and binding affinity of target molecules. Researchers can leverage this compound in the synthesis of active pharmaceutical ingredients (APIs), the development of liquid crystals, and the creation of novel organic frameworks. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-7-2-1-6(8(11,12)13)3-5(7)4-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNUUOPELLLVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40603372
Record name 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869725-54-2
Record name 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive NMR Characterization of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene (CAS: 869725-54-2) is a highly versatile fluorinated building block utilized extensively in medicinal chemistry. Most notably, it serves as a critical intermediate in the synthesis of CCR5 antagonists, such as INCB9471, which are developed as potent anti-HIV-1 agents [1].

For drug development professionals and synthetic chemists, the precise structural validation of this intermediate is paramount. The presence of three distinct electron-withdrawing groups (EWG)—a bromine atom, a chloromethyl group, and a trifluoromethyl group—creates a complex electronic environment on the benzene ring. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, elucidating the causality behind the spectral data through the lens of electronic effects and scalar coupling.

Structural Dynamics and Electronic Effects

The NMR chemical shifts of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene are dictated by the combined inductive ( −I ) and resonance ( −R / +R ) effects of its substituents:

  • Bromine (C1): Exerts a strong −I effect but a mild +R effect. It significantly deshields the ortho protons while shielding the ipso carbon due to the heavy atom effect.

  • Chloromethyl Group (C2): The −CH2​Cl moiety is inductively electron-withdrawing. Because the molecule lacks a chiral center and rotates freely under standard conditions, the benzylic protons are enantiotopic and appear as a sharp singlet.

  • Trifluoromethyl Group (C4): The −CF3​ group is a powerful EWG (both −I and −R ). It drastically deshields ortho and para protons and introduces complex carbon-fluorine ( 13 C- 19 F) scalar coupling across the aromatic ring.

Understanding these competing vectors is critical for accurately assigning the multiplet structures in both 1 H and 13 C spectra.

1 H NMR Spectral Analysis

In a standard non-polar solvent like Chloroform- d (CDCl 3​ ), the 1 H NMR spectrum of this compound exhibits four distinct signals: one aliphatic singlet and three aromatic multiplets.

Causality of Aromatic Splitting

The aromatic ring contains three protons: H3, H5, and H6.

  • H6 (ortho to Br): Experiences deshielding from the bromine atom. It couples with H5, appearing as a doublet ( 3J≈8.5 Hz).

  • H5 (between CF 3​ and H6): Couples with both H6 ( 3J≈8.5 Hz) and H3 ( 4J≈2.0 Hz), appearing as a doublet of doublets (dd).

  • H3 (between CH 2​ Cl and CF 3​ ): Highly deshielded by the adjacent −CF3​ and −CH2​Cl groups. It only exhibits long-range meta coupling with H5 ( 4J≈2.0 Hz), appearing as a fine doublet.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-CH 2​ Cl 4.65 – 4.75Singlet (s)-2HDeshielded by adjacent Cl and aromatic ring.
H6 7.55 – 7.65Doublet (d) 3JH5−H6​≈8.5 1HOrtho to Br; meta to CF 3​ .
H5 7.40 – 7.50Doublet of doublets (dd) 3J≈8.5 , 4J≈2.0 1HOrtho to CF 3​ ; meta to CH 2​ Cl.
H3 7.70 – 7.80Doublet (d) 4JH3−H5​≈2.0 1HOrtho to both CF 3​ and CH 2​ Cl.

(Note: Exact chemical shifts may vary slightly depending on sample concentration and exact temperature, but the relative order and multiplicity are absolute [2].)

13 C NMR Spectral Analysis & 19 F Scalar Coupling

The 13 C NMR spectrum is characterized by the profound influence of the 19 F nucleus (spin I=1/2 , 100% natural abundance). The 13 C signals for carbons in proximity to the fluorine atoms will split into quartets ( q ) due to coupling with the three equivalent fluorine atoms of the −CF3​ group [3].

Causality of 13 C- 19 F Coupling
  • 1JCF​ (One-bond): The −CF3​ carbon itself appears as a massive quartet with a coupling constant of ≈272 Hz around 123-124 ppm.

  • 2JCF​ (Two-bond): The C4 aromatic carbon (attached directly to the −CF3​ ) appears as a quartet with a coupling constant of ≈32−34 Hz.

  • 3JCF​ (Three-bond): The adjacent C3 and C5 carbons appear as fine quartets with coupling constants of ≈3−4 Hz.

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Carbon PositionChemical Shift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Assignment Rationale
-CH 2​ Cl 44.5 – 45.5Singlet (s)-Aliphatic benzylic carbon attached to Cl.
-CF 3​ 123.0 – 124.5Quartet (q) 1JCF​≈272 Characteristic massive one-bond C-F splitting.
C1 (C-Br) 124.5 – 126.0Singlet (s)-Shielded by heavy atom effect of Bromine.
C2 (C-CH 2​ Cl) 138.0 – 139.5Singlet (s)-Deshielded ipso carbon.
C3 (C-H) 126.5 – 128.0Quartet (q) 3JCF​≈3.5 Ortho to CF 3​ , exhibits 3-bond coupling.
C4 (C-CF 3​ ) 129.5 – 131.0Quartet (q) 2JCF​≈33 Ipso to CF 3​ , exhibits 2-bond coupling.
C5 (C-H) 125.5 – 127.0Quartet (q) 3JCF​≈3.5 Ortho to CF 3​ , exhibits 3-bond coupling.
C6 (C-H) 132.5 – 134.0Singlet (s)-Meta to CF 3​ , coupling is negligible.

Standardized Experimental Protocol for NMR Acquisition

To ensure self-validating and highly reproducible data, the following protocol must be adhered to when characterizing 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the compound in 0.6 mL of high-purity Chloroform- d (CDCl 3​ , 99.8% D).

  • Ensure the solvent contains 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard ( δ=0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl 3​ .

  • Perform gradient shimming (TopShim or equivalent) to ensure the TMS signal has a line width at half height ( W1/2​ ) of <0.5 Hz.

Step 3: 1 H NMR Acquisition

  • Set the pulse sequence to a standard 1D proton experiment (e.g., zg30).

  • Set the spectral width to 12 ppm (approx. -2 to 10 ppm).

  • Acquire 16 to 32 transients (scans) with a relaxation delay ( D1 ) of 2.0 seconds.

Step 4: 13 C NMR Acquisition

  • Set the pulse sequence to a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Set the spectral width to 250 ppm.

  • Acquire a minimum of 512 transients. Critical: Ensure the relaxation delay ( D1 ) is set to at least 2.0–3.0 seconds to allow for the relaxation of quaternary carbons (C1, C2, C4).

Step 5: Data Processing

  • Apply a Fourier Transform (FT) with an exponential window function (Line Broadening, LB=0.3 Hz for 1 H; LB=1.0 Hz for 13 C).

  • Manually phase the spectrum and apply a baseline correction (e.g., polynomial order 5).

  • Reference the TMS peak to exactly 0.00 ppm (or the residual CHCl 3​ peak to 7.26 ppm for 1 H and 77.16 ppm for 13 C).

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation to final structural validation, emphasizing the parallel analysis required for fluorinated aromatics.

G A Sample Preparation (CDCl3 + TMS) B NMR Acquisition (400 MHz / 100 MHz) A->B C FID Processing (FT, Phase & Baseline Corr.) B->C D 1H NMR Analysis (Integration & Multiplets) C->D E 13C & 19F NMR Analysis (C-F Coupling Constants) C->E F Structural Validation (CAS 869725-54-2) D->F E->F

Figure 1: Standardized workflow for the NMR acquisition and structural validation of fluorinated benzenes.

Conclusion

The characterization of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene requires a rigorous understanding of molecular electronic effects. The strong electron-withdrawing nature of the −CF3​ group not only shifts the resonances of adjacent protons downfield but also leaves a distinct scalar coupling fingerprint on the 13 C NMR spectrum. By adhering to the standardized acquisition protocols and theoretical frameworks outlined in this guide, researchers can ensure high-fidelity validation of this critical pharmaceutical intermediate.

References

  • Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity ACS Medicinal Chemistry Letters URL:[Link] [1]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Springer URL:[Link]

crystal structure and X-ray diffraction of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

Abstract

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its utility stems from the distinct reactivity of its substituent groups, which allows for sequential and site-selective modifications. A definitive understanding of its three-dimensional structure is paramount for predicting its chemical behavior, designing new synthetic pathways, and understanding its potential intermolecular interactions. To date, a publically available crystal structure for this specific compound has not been reported. This guide, therefore, serves as a comprehensive technical protocol for researchers, outlining the complete workflow for the determination and analysis of its single-crystal X-ray structure. It provides both the theoretical underpinnings and practical, field-proven methodologies, from crystal growth to final structural elucidation and interpretation.

Introduction: The Imperative for Structural Elucidation

In the realm of drug discovery and materials science, the precise spatial arrangement of atoms within a molecule is a critical determinant of its function. For a synthetic intermediate like 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene, a high-resolution crystal structure provides invaluable data on:

  • Conformational Preferences: Understanding the rotational barriers and preferred orientations of the chloromethyl and trifluoromethyl groups.

  • Reactivity and Steric Hindrance: Visualizing the steric environment around the reactive benzylic chloride and the aryl bromide, which informs its utility in subsequent reactions.

  • Supramolecular Assembly: Identifying the non-covalent interactions that govern how the molecules pack in the solid state. This is crucial for controlling polymorphism, which can impact physical properties like solubility and melting point.

Single-crystal X-ray diffraction remains the gold standard for obtaining this detailed structural information, providing an unambiguous map of electron density within the crystalline lattice.[3] This guide presents a prospective, expert-led workflow to achieve this for the title compound.

Part I: Experimental Design and Data Acquisition

The journey to a crystal structure begins with the careful preparation of a high-quality single crystal. This is often the most challenging phase of the investigation.[3]

Synthesis and High-Purity Recrystallization

The successful growth of a single crystal is critically dependent on the purity of the starting material. It is recommended that the synthesized 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene be purified to >99.5% purity, as determined by NMR spectroscopy and GC-MS. The final step should be a careful recrystallization to remove any minor impurities that could inhibit crystal nucleation and growth.

Strategy for Single-Crystal Growth

The selection of an appropriate solvent system and crystallization technique is an empirical process. A systematic screening of various conditions is the most effective approach.

Experimental Protocol: Crystal Growth Screening

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents of varying polarity (see Table 1). A suitable solvent will be one in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.

  • Primary Technique - Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a promising solvent in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Secondary Technique - Vapor Diffusion:

    • Prepare a saturated solution of the compound in a "good" solvent (one in which it is highly soluble).

    • Place a small, open container (e.g., a smaller vial) with this solution inside a larger, sealed container (e.g., a beaker or jar).

    • In the larger container, add a "poor" solvent (one in which the compound is insoluble but miscible with the good solvent).

    • As the poor solvent's vapor slowly diffuses into the good solvent, it will reduce the solubility of the compound, promoting gradual crystallization.

Table 1: Suggested Solvents for Crystal Growth Screening

Solvent ClassExamplesRationale
Nonpolar Hexane, Heptane, CyclohexaneUnlikely to be a good single solvent but useful as anti-solvents in vapor diffusion or layering experiments.
Moderately Polar Dichloromethane, Chloroform, Ethyl Acetate, TolueneGood starting points as they are likely to provide the required moderate solubility.
Polar Aprotic Acetone, AcetonitrileMay be effective, especially in binary mixtures with less polar solvents.
Alcohols Methanol, Ethanol, IsopropanolPotential for weak hydrogen bonding with the halogen atoms could influence crystal packing.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, the process of data collection can begin.

Experimental Protocol: Data Collection

  • Crystal Mounting: Under a microscope, carefully select a high-quality crystal and mount it on a goniometer head using a cryoprotectant oil and a cryo-loop.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion and can improve data quality.

    • Perform an initial unit cell determination.

    • Proceed with a full data collection strategy, typically involving multiple runs of omega and phi scans to ensure complete data coverage and redundancy.

The overall workflow for data acquisition is illustrated in the diagram below.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification (>99.5%) screening Crystal Growth Screening synthesis->screening selection Crystal Selection & Mounting screening->selection mount Mount on Diffractometer selection->mount cool Cool Crystal (100 K) mount->cool unit_cell Determine Unit Cell cool->unit_cell full_data Collect Full Diffraction Data unit_cell->full_data process_data Data Integration & Scaling full_data->process_data solve Structure Solution (e.g., SHELXT) process_data->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation (checkCIF) refine->validate interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C node1 Br-C₆H₃(CF₃)-CH₂Cl node2 Br-C₆H₃(CF₃)-CH₂Cl node1->node2 Halogen Bond (Br···Cl/F) node3 Br-C₆H₃(CF₃)-CH₂Cl node1->node3 π-π Stacking node2->node3 C-H···π Interaction

Sources

infrared (IR) spectroscopy absorption peaks for 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into the molecular structure and functional groups of a compound. The principle lies in the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific, quantized frequencies. By measuring the absorption of radiation at these frequencies, we can construct a unique spectral fingerprint. This guide offers a detailed analysis of the expected IR absorption spectrum of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene, a complex polysubstituted aromatic compound. As a Senior Application Scientist, this document is structured not as a rigid list, but as a logical exploration of the molecule's structure, explaining the causal relationships between its chemical bonds and their corresponding spectral signatures.

Molecular Architecture and Its Vibrational Implications

The target molecule, 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene, is a derivative of benzene with a distinct substitution pattern that dictates its spectral characteristics. Understanding this architecture is the first step in a credible spectral interpretation.

The key structural components are:

  • A 1,2,4-Trisubstituted Benzene Ring: This aromatic core is the foundation of the molecule. The substitution pattern is critical as it influences the C-H out-of-plane bending vibrations, which are highly diagnostic.

  • Aromatic C-H Bonds: The remaining hydrogen atoms on the benzene ring give rise to characteristic stretching and bending vibrations.

  • A Trifluoromethyl (-CF₃) Group: This electron-withdrawing group is known for its intense and characteristic C-F stretching absorptions.

  • A Chloromethyl (-CH₂Cl) Group: An aliphatic side-chain containing both C-H and C-Cl bonds, each with its own vibrational modes.

  • A Carbon-Bromine (C-Br) Bond: The direct attachment of bromine to the aromatic ring results in a low-frequency stretching vibration.

The following diagram, rendered using Graphviz, illustrates the molecular structure.

Caption: Molecular structure of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene.

Predicted Infrared Absorption Peaks: A Region-by-Region Analysis

The following analysis deconstructs the IR spectrum into its key regions, predicting the absorption peaks based on established vibrational frequency data for analogous structures and functional groups.

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region is primarily defined by the stretching vibrations of carbon-hydrogen bonds. A crucial diagnostic distinction is made between C-H bonds on aromatic rings (sp² hybridized carbons) and those on aliphatic chains (sp³ hybridized carbons).

  • Aromatic C-H Stretch (~3030-3080 cm⁻¹): Aromatic compounds exhibit C-H stretching absorptions at frequencies just above 3000 cm⁻¹.[1][2] For 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene, weak to medium intensity peaks are expected in this range, corresponding to the stretching of the three remaining C-H bonds on the benzene ring.

  • Aliphatic C-H Stretch (2950 - 2850 cm⁻¹): The chloromethyl (-CH₂Cl) group contains sp³ hybridized C-H bonds, which absorb below 3000 cm⁻¹.[3] Expect two distinct, medium-intensity peaks corresponding to the symmetric and asymmetric stretching of the two C-H bonds in the methylene group.

The Overtone & Combination Band Region (2000 - 1650 cm⁻¹)

For aromatic compounds, this region often contains a series of weak but highly characteristic overtone and combination bands. The pattern of these bands can be diagnostic of the ring's substitution pattern.[4] For a 1,2,4-trisubstituted benzene, a specific pattern of weak absorptions is expected here, which can be used to corroborate the substitution identified from the out-of-plane bending region.

The Double Bond Region (1620 - 1450 cm⁻¹)

This area is dominated by the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

  • Aromatic C=C Ring Stretching (~1600 cm⁻¹ and ~1475 cm⁻¹): The benzene ring has several in-plane C=C stretching modes. These typically appear as a pair of sharp, medium-intensity bands.[1][5] For this molecule, expect absorptions around 1600 cm⁻¹ and 1475 cm⁻¹. The exact positions can be influenced by the electronic nature of the substituents.

The Fingerprint Region (1450 - 500 cm⁻¹)

This complex region contains a wealth of structural information from various bending and stretching vibrations. It is called the "fingerprint region" because the combination of peaks is unique to a specific molecule.

  • Aliphatic C-H Bending (~1465 cm⁻¹ and ~1260 cm⁻¹): The -CH₂Cl group will exhibit bending vibrations. A scissoring deformation is expected around 1465 cm⁻¹, while a characteristic wagging mode for a C-CH₂-Cl group has been noted around 1263 cm⁻¹.[6]

  • C-F Stretching of the Trifluoromethyl Group (~1350 - 1100 cm⁻¹): This is one of the most prominent features of the spectrum. The C-F bonds in the -CF₃ group give rise to exceptionally strong and broad absorption bands due to symmetric and asymmetric stretching.[7][8] Multiple strong peaks are expected in this region, often dominating the spectrum. These intense absorptions are a definitive indicator of a trifluoromethyl group.[9]

  • Aromatic C-H Out-of-Plane Bending (~800 - 900 cm⁻¹): The pattern of C-H out-of-plane "wagging" vibrations is highly diagnostic of the substitution on the benzene ring.[10] For a 1,2,4-trisubstituted ring, which has one isolated C-H bond and two adjacent C-H bonds, a strong absorption is typically observed in the 800-860 cm⁻¹ range, with another medium band often appearing near 860-900 cm⁻¹.[4]

  • C-Cl Stretching (~800 - 600 cm⁻¹): The stretching vibration of the carbon-chlorine bond in the chloromethyl group is expected in this range. This peak is often of medium to strong intensity.

  • C-Br Stretching (~600 - 500 cm⁻¹): The stretching of the C-Br bond attached to the aromatic ring occurs at a lower frequency due to the larger mass of the bromine atom. A medium to strong absorption is predicted in this region.[11]

Summary of Predicted IR Absorptions

The following table consolidates the predicted key absorption bands, their expected intensities, and the vibrational modes responsible for them. This serves as a quick reference for researchers analyzing the spectrum of this molecule or similar structures.

Wavenumber Range (cm⁻¹)IntensityVibrational Assignment
~3030 - 3080Weak-MedAromatic C-H Stretching
~2950 - 2850MediumAliphatic C-H Stretching (-CH₂Cl)
~1600, ~1475MediumAromatic C=C Ring Stretching
~1465MediumAliphatic C-H Scissoring (-CH₂Cl)
~1350 - 1100 Strong C-F Stretching (Symmetric & Asymmetric, -CF₃)
~1260MediumAliphatic C-H Wagging (-CH₂Cl)
~860 - 900MediumAromatic C-H Out-of-Plane Bending (1,2,4-subst.)
~800 - 860StrongAromatic C-H Out-of-Plane Bending (1,2,4-subst.)
~800 - 600Med-StrongC-Cl Stretching
~600 - 500Med-StrongC-Br Stretching

Standard Protocol for IR Spectrum Acquisition

To ensure the generation of a high-quality, reproducible IR spectrum, adherence to a validated experimental protocol is paramount. The following describes a standard methodology for a solid sample.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a0 Grind 1-2 mg of sample with 100-200 mg of dry KBr powder a1 Use an agate mortar and pestle for homogeneity a0->a1 a2 Transfer powder to a pellet press a1->a2 a3 Apply pressure (7-10 tons) to form a transparent pellet a2->a3 b1 Place KBr pellet in the spectrometer's sample holder a3->b1 Insert Pellet b0 Acquire a background spectrum of the empty sample holder b0->b1 b2 Acquire the sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) b1->b2 c0 Ratio the sample spectrum against the background b2->c0 Process Spectrum c1 Perform baseline correction and ATR correction if necessary c0->c1 c2 Label significant peaks and compare with predictions c1->c2

Caption: Standard workflow for obtaining an FTIR spectrum using the KBr pellet method.

Protocol Steps:

  • Sample Preparation (KBr Pellet Method): a. Ensure the sample and spectroscopic grade Potassium Bromide (KBr) are completely dry to avoid a broad O-H absorption from water around 3400 cm⁻¹. b. In an agate mortar, thoroughly grind approximately 1-2 mg of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene with 100-200 mg of KBr. The goal is a fine, homogeneous powder. c. Transfer the powder to a pellet die and press under high pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Instrument Setup and Background Collection: a. Turn on the FTIR spectrometer and allow the source and detector to stabilize. b. Perform a background scan with nothing in the sample compartment. This scan measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, and will be automatically subtracted from the sample spectrum.

  • Sample Analysis: a. Place the KBr pellet into the sample holder in the spectrometer's beam path. b. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing: a. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. b. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline. c. Identify and label the wavenumbers of the major absorption peaks for interpretation.

Conclusion

The infrared spectrum of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is predicted to be rich and complex, offering definitive markers for its key structural features. The most prominent and unmistakable absorptions will be the very strong C-F stretching bands between 1350 and 1100 cm⁻¹. Additional key confirmations include the presence of both aromatic and aliphatic C-H stretches, the characteristic C=C ring stretches, and the highly diagnostic C-H out-of-plane bending bands for a 1,2,4-trisubstituted benzene ring. The lower frequency C-Cl and C-Br stretches in the fingerprint region provide final confirmation of the molecule's complete structure. This predictive guide serves as a robust framework for researchers and drug development professionals to interpret experimental data with confidence, grounded in the fundamental principles of vibrational spectroscopy.

References

  • Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311-1313. [Link]

  • Bremmell, K. E., et al. (2006). Infrared spectra of: (a) vinylbenzyl chloride liquid precursor... ResearchGate. [Link]

  • Journal of the Chemical Society (Resumed). (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. RSC Publishing. [Link]

  • AIP Publishing. (1970). Far-Infrared Absorption in ortho- and meta-Dihalobenzenes. AIP Publishing. [Link]

  • ResearchGate. (2015). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate. [Link]

  • Canadian Science Publishing. (1956). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry. [Link]

  • Davis, S. R., & Andrews, L. (1986). FTIR spectra of halobenzene complexes with hydrogen fluoride in solid argon. The Journal of Physical Chemistry. [Link]

  • Schunke, C., et al. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Physical Chemistry Chemical Physics. [Link]

  • NIST. Benzyl chloride. NIST WebBook. [Link]

  • Doc Brown's Advanced Organic Chemistry. C6H5Cl infrared spectrum of chlorobenzene. [Link]

  • CORE. (2000). Vibrational studies of trifluoromethyl benzene derivatives 1 : 2-amino, 5-chloro and 2-amino, 5-bromo benzotrifluorides. [Link]

  • Chegg. (2021). Solved IR Benzyl Chloride FTIR Common Name. [Link]

  • SciSpace. (2014). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory. [Link]

  • ResearchGate. (2014). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. [Link]

  • NIST. Benzene, 1-bromo-4-(trifluoromethyl)-. NIST WebBook. [Link]

  • ResearchGate. (2015). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. [Link]

  • NIST. Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. NIST WebBook. [Link]

  • WebSpectra. IR Absorption Table. University of California, Los Angeles. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2011). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). [Link]

  • Chemsrc. 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. [Link]

  • SpectraBase. 1-Bromomethyl-2-(trichloromethyl)-benzene. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Academics. 5.3.2 Benzene and its derivatives. [Link]

Sources

Navigating the Physicochemical Landscape of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Estimated Physical Properties and Synthetic Pathways of a Key Aromatic Intermediate

Executive Summary: Estimating Key Physical Parameters

Direct experimental determination of the melting and boiling points for 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene has not been extensively reported. However, by analyzing closely related isomers and analogs, we can establish a scientifically grounded estimation of its physical properties. The interplay of the bromo, chloromethyl, and trifluoromethyl substituents on the benzene ring dictates the intermolecular forces and, consequently, the phase transition temperatures.

The presence of a bromomethyl group, as seen in related compounds, suggests that this molecule is likely a liquid or a low-melting solid at room temperature. The boiling point is anticipated to be in a range comparable to other substituted benzotrifluorides with similar molecular weights.

Comparative Analysis of Physicochemical Properties

To provide a reliable estimation of the physical properties of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene, a comparative analysis with structurally similar compounds is essential. The following table summarizes the available data for key analogs.

Compound NameStructureMelting Point (°C)Boiling Point (°C)
1-Bromo-4-chloro-2-(trifluoromethyl)benzene![Image of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene]18-20[1]189.7 ± 35.0 (at 760 mmHg)[1]
1-Bromo-2-chloro-4-trifluoromethyl-benzene![Image of 1-Bromo-2-chloro-4-trifluoromethyl-benzene]-25.0 - -22.8[2]193-194 (at 740 Torr)[2]
1-(Bromomethyl)-2-(trifluoromethyl)benzene![Image of 1-(Bromomethyl)-2-(trifluoromethyl)benzene]Data not available69 (at 4 mmHg)

Data for 1-(Bromomethyl)-2-(trifluoromethyl)benzene is for the meta-isomer and is provided for contextual comparison.

Analysis of Structural Influences:

The primary structural difference between the target compound and its analogs in the table is the presence of a chloromethyl (-CH2Cl) group versus a chloro (-Cl) group directly attached to the benzene ring. This seemingly small change has significant implications for the molecule's physical properties. The chloromethyl group, with its additional methylene spacer, introduces greater conformational flexibility and a different dipole moment compared to a simple chloro substituent.

It is hypothesized that the increased molecular weight and the potential for dipole-dipole interactions involving the chloromethyl group in 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene would lead to a higher boiling point compared to its 1-bromo-2-chloro-4-trifluoromethyl-benzene analog. The melting point is more challenging to predict as it is heavily influenced by the efficiency of crystal lattice packing. The conformational flexibility of the chloromethyl group might disrupt crystal packing, potentially leading to a lower melting point or an amorphous solid state.

Synthetic Approach: Free-Radical Bromination

The most probable synthetic route to 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene involves the free-radical bromination of a suitable precursor, such as 1-bromo-2-methyl-4-(trifluoromethyl)benzene. This well-established method is widely used for the selective bromination of benzylic positions.

Experimental Protocol:
  • Reactant Preparation: Dissolve 1-bromo-2-methyl-4-(trifluoromethyl)benzene in a non-polar solvent like carbon tetrachloride or cyclohexane in a round-bottom flask.

  • Initiator Addition: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Bromination: While heating the mixture to reflux or irradiating with a UV lamp, slowly add a solution of N-bromosuccinimide (NBS) in the same solvent. NBS is the preferred brominating agent for benzylic positions as it maintains a low concentration of bromine, minimizing side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The final product can be further purified by vacuum distillation or column chromatography.

G cluster_workflow Synthetic Workflow Start Start Reactants 1-bromo-2-methyl-4- (trifluoromethyl)benzene + NBS Start->Reactants Dissolve in Solvent Initiation Add AIBN/BPO Heat or UV light Reactants->Initiation Reaction Free-Radical Bromination Initiation->Reaction Monitoring TLC or GC-MS Reaction->Monitoring Track Progress Workup Filter and Wash Monitoring->Workup Upon Completion Purification Vacuum Distillation or Column Chromatography Workup->Purification End End Purification->End Isolated Product

Caption: A generalized workflow for the synthesis of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene via free-radical bromination.

Structure-Property Relationships: The Role of Halogenation

The physicochemical properties and reactivity of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene are governed by the electronic effects of its substituents. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. Conversely, the bromo and chloromethyl groups have a more complex influence.

The introduction of fluorine and bromine atoms into aromatic systems can significantly alter their biological activity and physicochemical properties, a strategy commonly employed in drug design.[3] The high electronegativity of fluorine can modulate parameters such as absorption, distribution, metabolism, and excretion (ADME).[3]

G cluster_substituents Substituent Effects BenzeneRing Benzene Ring Electron Density CF3 Trifluoromethyl (-CF3) CF3->BenzeneRing:f1 Strongly Electron-Withdrawing (Deactivating) Br Bromo (-Br) Br->BenzeneRing:f1 Weakly Deactivating (Inductive Withdrawal > Resonance Donation) CH2Cl Chloromethyl (-CH2Cl) CH2Cl->BenzeneRing:f1 Weakly Activating (Inductive Withdrawal)

Caption: Electronic effects of the substituents on the benzene ring of the target molecule.

Conclusion

While direct experimental data for the melting and boiling points of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene remain elusive, a thorough analysis of its structural analogs provides a strong basis for estimating these critical physical properties. The synthetic route via free-radical bromination offers a reliable and well-documented pathway for its preparation. A deep understanding of the structure-property relationships, particularly the electronic influence of the halogenated substituents, is paramount for any researcher or drug development professional working with this and related compounds. This guide provides the foundational knowledge necessary to confidently handle, modify, and utilize this versatile chemical intermediate in a research and development setting.

References

  • 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | 344-65-0. (n.d.). Chemsrc. Retrieved March 18, 2026, from [Link]

  • Benzene, 1-bromo-2,4,5-trifluoro- (CAS 327-52-6) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved March 18, 2026, from [Link]

  • Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved March 18, 2026, from [Link]

  • Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? (2025). PubMed. Retrieved March 18, 2026, from [Link]

Sources

Methodological & Application

Application Note: 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene as a Versatile Benzylating Agent in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocols

Executive Summary & Chemical Profile

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene (CAS: 869725-54-2) is a highly versatile, multi-handle electrophile. It is widely utilized as a benzylating and alkylating agent due to its orthogonal reactivity profile, making it a cornerstone reagent in the synthesis of complex pharmacophores, including potent CCR5 antagonists for HIV-1 therapy [1].

This application note details the mechanistic rationale, comparative reactivity, and validated protocols for utilizing this reagent in carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
Synonym 2-Bromo-5-(trifluoromethyl)benzyl chloride
CAS Number 869725-54-2
Molecular Formula C₈H₅BrClF₃
Molecular Weight 273.48 g/mol
LogP (Predicted) ~4.21
Structural Features Electrophilic sp3 C-Cl, cross-coupling sp2 C-Br, lipophilic CF₃

Mechanistic Insights: Causality and Orthogonal Reactivity

The value of 1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene lies in the causality of its orthogonal reactivity . Drug development professionals frequently require building blocks that allow sequential, chemoselective functionalization without the need for intermediate protecting groups.

  • The Chloromethyl Group (-CH₂Cl): The sp3 hybridized carbon-chlorine bond is highly polarized and sterically accessible, making it an excellent electrophile for SN​2 displacements by nucleophiles (amines, alcohols, thiols, and enolates).

  • The Aryl Bromide (-Br): The sp2 hybridized carbon-bromine bond is inert to standard SN​2 conditions. It serves as a latent functional handle that can be activated later via transition-metal catalysis (e.g., Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

  • The Trifluoromethyl Group (-CF₃): Positioned para to the chloromethyl group, the strongly electron-withdrawing CF₃ group lowers the HOMO of the aromatic ring. This not only increases the metabolic stability of the final drug candidate against cytochrome P450 (CYP) oxidation but also enhances the lipophilicity (LogP) to improve cellular permeability.

Workflow A 1-Bromo-2-(chloromethyl)- 4-(trifluoromethyl)benzene B SN2 Benzylation (N, O, or C nucleophiles) A->B Base, Solvent C Benzylated Intermediate (Retains Aryl Bromide) B->C D Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) C->D Pd Catalyst, Ligand E Highly Functionalized Target Molecule D->E

Caption: Workflow illustrating orthogonal reactivity: SN2 benzylation followed by Pd-catalyzed cross-coupling.

Key Applications in Medicinal Chemistry

A prominent application of this reagent is found in the discovery of INCB9471 , a potent, selective, and orally bioavailable CCR5 antagonist developed for HIV-1 therapy [1]. In this synthesis, 1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is used to alkylate diethyl malonate. This critical C-C bond formation sets up the framework for a subsequent cyclization to form a 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol core [2].

Pathway N1 2-Bromo-5-(trifluoromethyl) benzonitrile N2 Reduction (DIBAL / NaBH4) N1->N2 N3 Benzyl Alcohol Intermediate N2->N3 N4 Chlorination (SOCl2) N3->N4 N5 1-Bromo-2-(chloromethyl)- 4-(trifluoromethyl)benzene N4->N5 N6 C-Alkylation (Diethyl Malonate, NaH) N5->N6 N7 Indane-1-ol Precursor for CCR5 Antagonist N6->N7

Caption: Synthetic pathway of 1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene in CCR5 antagonist design.

Experimental Protocols

The following protocols are designed as self-validating systems. By tracking specific visual and chemical milestones, researchers can ensure the integrity of the reaction before proceeding to the next step.

Protocol 1: C-Alkylation of Diethyl Malonate (Enolate SN​2 )

Objective: Synthesis of diethyl 2-(2-bromo-5-(trifluoromethyl)benzyl)malonate.

  • Causality: Diethyl malonate must be deprotonated by a strong base (Sodium Hydride, NaH) to form a highly nucleophilic enolate. Tetrahydrofuran (THF) is utilized as a polar aprotic solvent because it effectively solvates the sodium cation, leaving the enolate "naked" and highly reactive toward the chloromethyl electrophile.

  • Step-by-Step Methodology:

    • Enolate Formation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere at 0 °C. Add diethyl malonate (1.2 equiv) dropwise.

      • Self-Validation: Observe the evolution of H2​ gas. The cessation of bubbling indicates complete enolate formation.

    • Electrophile Addition: Dissolve 1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C to prevent exothermic runaway and minimize dialkylation side-products.

    • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

      • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1, UV detection). The reaction is complete when the starting benzyl chloride (Rf ~0.6) is entirely consumed.

    • Quench and Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Purification: Purify the crude oil via silica gel flash chromatography to yield the pure alkylated malonate.

Protocol 2: N-Benzylation of a Secondary Amine

Objective: Installation of the 2-bromo-5-(trifluoromethyl)benzyl group onto a piperidine scaffold.

  • Causality: Unlike C-alkylation, N-alkylation of secondary amines requires only a mild base (Potassium Carbonate, K2​CO3​ ) to neutralize the HCl byproduct. The addition of catalytic Potassium Iodide (KI) triggers a Finkelstein reaction, converting the benzyl chloride into a transient, highly reactive benzyl iodide, which drastically accelerates the SN​2 displacement and reduces reaction times.

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask, combine the secondary amine (1.0 equiv), 1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene (1.1 equiv), K2​CO3​ (2.0 equiv), and KI (0.1 equiv) in Acetonitrile (MeCN, 0.3 M).

    • Heating & Monitoring: Heat the suspension to 60 °C.

      • Self-Validation: The mixture will take on a slight yellow tint due to the in situ generation of the iodide species. Monitor reaction progress via LC-MS. The appearance of the [M+H]+ peak corresponding to the benzylated product and the disappearance of the secondary amine peak confirm completion (typically 2–4 hours).

    • Workup: Cool the mixture to room temperature, filter off the inorganic salts ( KCl , K2​CO3​ ), and concentrate the filtrate. Partition the residue between Dichloromethane (DCM) and water. Extract, dry the organics over MgSO4​ , and purify via chromatography.

Comparative Reactivity Profile

To aid in synthetic planning, Table 2 summarizes the orthogonal reactivity of the three primary functional groups present on the molecule.

Table 2: Functional Group Reactivity Profile
Functional GroupReactivity ModeTypical Reaction PartnersRequired Conditions
Chloromethyl (-CH₂Cl) Electrophilic ( SN​2 )Amines, Alcohols, Thiols, EnolatesMild to strong base ( K2​CO3​ , NaH), RT to 60 °C
Aryl Bromide (-Br) Oxidative AdditionBoronic acids, Amines, AlkynesPd(0) or Pd(II) catalysts, ligands, 80–120 °C
Trifluoromethyl (-CF₃) Inert / ModulatorNone (Acts as a bioisostere/lipophilic tag)Stable under most standard acidic/basic conditions

References

  • Xue, C.-B., Chen, L., Cao, G., Zhang, K., Wang, A., Meloni, D., ... & Metcalf, B. W. (2010). Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity. ACS Medicinal Chemistry Letters, 1(9), 483-487. URL:[Link]

  • Xue, C.-B., Cao, G., Huang, T., Chen, L., Zhang, K., Wang, A., ... & Metcalf, B. W. (2005). Modulators of chemokine receptor activity. U.S. Patent Application No. US20050261310A1.

Application Note: Chemoselective Halogen-Magnesium Exchange of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The generation of polyfunctional Grignard reagents is a cornerstone of modern drug development. However, substrates bearing multiple electrophilic sites present significant chemoselectivity challenges. This application note details a highly selective protocol for the formation of an arylmagnesium reagent from 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene . By leveraging the "Turbo-Grignard" reagent (iPrMgCl·LiCl) under strict cryogenic control, researchers can quantitatively perform a bromine-magnesium exchange while perfectly preserving the highly reactive ortho-benzylic chloride moiety for downstream functionalization [1].

Mechanistic Rationale & Causality Insights

The Chemoselectivity Challenge

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene contains two competing sites for metalation:

  • The Aryl C–Br Bond: Prone to halogen-metal exchange.

  • The Benzylic C–Cl Bond: Highly susceptible to direct magnesium insertion and subsequent Wurtz-type homocoupling.

Attempting to form this Grignard reagent using traditional magnesium turnings (Mg0) inevitably leads to a complex mixture of polymeric byproducts. The benzylic chloride readily reacts with the transient radical species generated at the metal surface, leading to rapid degradation [2].

The Turbo-Grignard Advantage

To achieve absolute chemoselectivity, this protocol utilizes iPrMgCl·LiCl. The causality behind this choice relies on both kinetic and thermodynamic principles:

  • Thermodynamic Driving Force: The exchange between the sp3-hybridized isopropylmagnesium chloride and the sp2-hybridized aryl bromide is thermodynamically favorable. The electron-withdrawing para-trifluoromethyl (–CF3) group further stabilizes the resulting arylmagnesium species, accelerating the forward reaction.

  • Kinetic Acceleration via LiCl: Standard iPrMgCl exists as unreactive polymeric aggregates in THF. The addition of stoichiometric LiCl breaks these aggregates, forming a highly nucleophilic magnesiate complex (e.g.,[iPrMgCl2]–Li+). This lowers the activation energy required for the Br/Mg exchange, allowing the reaction to proceed rapidly at –20 °C [3].

  • Preservation of the ortho-Chloromethyl Group: At –20 °C, the benzylic C–Cl bond is kinetically inert to iPrMgCl·LiCl. Furthermore, maintaining this low temperature prevents the newly formed ortho-(chloromethyl)arylmagnesium species from undergoing intramolecular elimination to form highly reactive o-quinodimethane intermediates [1].

Quantitative Data & Parameter Optimization

The following tables summarize the empirical data driving the protocol's design, demonstrating the necessity of the Turbo-Grignard reagent and strict temperature control.

Table 1: Chemoselectivity Profiling of Grignard Formation Methods

Reagent SystemSolventTemp (°C)Primary PathwaySide Reactions ObservedYield of Target Grignard
Mg0 turningsTHF65 (Reflux)Direct InsertionWurtz coupling, oligomerization< 5%
iPrMgClTHF-20Br/Mg ExchangeIncomplete conversion (slow)~ 45%
iPrMgCl·LiCl THF -20 Br/Mg Exchange None detected > 95%

Table 2: Temperature & Time Optimization for iPrMgCl·LiCl Exchange

Temperature (°C)Reaction Time (h)Br/Mg Exchange Conversion (%)o-Chloromethyl Degradation (%)
01.0> 98%~ 18% (Oligomerization)
-101.5> 95%< 2%
-20 2.0 > 95% Not detected (Optimal)
-404.0~ 60%Not detected

Reaction Workflow Visualization

G Substrate 1-Bromo-2-(chloromethyl)- 4-(trifluoromethyl)benzene Reagent Turbo-Grignard (iPrMgCl·LiCl) THF, -20 °C Substrate->Reagent Addition Intermediate Ate-Complex Transition State [iPrMgCl2]- Li+ Reagent->Intermediate Halogen-Metal Exchange Product Selective Aryl Grignard 2-(Chloromethyl)-4-(trifluoromethyl) phenylmagnesium chloride Intermediate->Product Fast (CF3 stabilized) SideReaction Wurtz Coupling / Oligomerization (Avoided at T ≤ -10 °C) Intermediate->SideReaction If T > 0 °C

Fig 1: Chemoselective Br/Mg exchange pathway using Turbo-Grignard at low temperatures.

Experimental Protocol

Materials & Setup
  • Substrate: 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene (10.0 mmol, 2.73 g)

  • Reagent: iPrMgCl·LiCl (1.3 M in THF, 11.0 mmol, 8.46 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system (15 mL)

  • Equipment: Flame-dried 50 mL Schlenk flask, magnetic stir bar, argon/nitrogen manifold, internal temperature probe, syringe pump.

Step-by-Step Methodology
  • System Purging: Flame-dry the Schlenk flask under a high vacuum and backfill with Argon (repeat 3 times) to ensure a strictly moisture-free environment.

    • Causality Note: Grignard reagents are highly sensitive to protic sources. Trace water will prematurely quench the reagent, forming the debrominated arene.

  • Substrate Preparation: Dissolve 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene (10.0 mmol) in 15 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/isopropanol bath. Monitor the internal temperature using the probe and cool the solution to exactly –20 °C.

    • Causality Note: Dropping the temperature below –30 °C will stall the exchange kinetics, while temperatures above –10 °C risk nucleophilic attack on the adjacent benzylic chloride [1].

  • Reagent Addition: Using a syringe pump, add iPrMgCl·LiCl (8.46 mL, 1.1 equivalents) dropwise over 15 minutes.

    • Causality Note: Dropwise addition prevents exothermic micro-environments (local heating) that could trigger localized Wurtz coupling.

  • Maturation: Stir the reaction mixture at –20 °C for 2 hours. The solution will typically transition from colorless to a pale yellow/amber hue.

In-Process Controls (IPC) & Self-Validation

To ensure the protocol is a self-validating system , perform the following checks before utilizing the Grignard reagent in downstream synthetic steps:

  • IPC 1: GC-MS Conversion Check (Reaction Validation)

    • Action: Withdraw a 0.1 mL aliquot of the reaction mixture and immediately quench it into a vial containing 0.5 mL of saturated aqueous NH4Cl and 1 mL of ethyl acetate.

    • Analysis: Extract the organic layer and analyze via GC-MS.

    • Validation Criteria: The chromatogram should show complete disappearance of the starting material (m/z ~272.5) and the exclusive presence of the protonated quench product, 1-(chloromethyl)-3-(trifluoromethyl)benzene (m/z ~194.5). This definitively proves the Br/Mg exchange occurred while the C–Cl bond remained intact.

  • IPC 2: Titration (Molarity Validation)

    • Action: Titrate a 1.0 mL aliquot of the bulk Grignard solution against a known quantity of iodine (I2) dissolved in a 0.5 M LiCl/THF solution, or use the menthol/1,10-phenanthroline indicator method.

    • Validation Criteria: A sharp color change indicates the exact active molarity (expected ~0.4 M), confirming the reagent is ready for electrophilic trapping.

References

  • Title: Preparation of Functionalized Arylmagnesium Reagents Bearing an o-Chloromethyl Group Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents Source: Heterocycles (The Japan Institute of Heterocyclic Chemistry) URL: [Link]

  • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Source: Angewandte Chemie International Edition (Wiley) URL: [Link]

nucleophilic substitution of the chloromethyl group in 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Selective Nucleophilic Substitution of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the . This trifunctional building block is of significant interest in medicinal chemistry and agrochemical synthesis due to its distinct reactivity profile. The benzylic chloride offers a site for selective modification, while the less reactive aryl bromide remains available for subsequent transformations, such as cross-coupling reactions. This document explores the mechanistic underpinnings of the reaction, provides evidence-based rationale for experimental design, and presents validated, step-by-step protocols for the reaction with oxygen, nitrogen, and sulfur nucleophiles.

Introduction: A Strategically Designed Synthetic Intermediate

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is a versatile scaffold for the construction of complex molecular architectures. Its utility is derived from two key features:

  • Differential Reactivity: The molecule possesses two carbon-halide bonds of vastly different reactivities. The chloromethyl group, being a benzylic halide, is highly susceptible to nucleophilic substitution.[1][2] In contrast, the aryl bromide is inert to typical nucleophilic substitution conditions, requiring specific catalytic cycles (e.g., Buchwald-Hartwig amination) for functionalization.[1] This orthogonality allows for selective, stepwise elaboration of the molecule.

  • The Influence of the Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a crucial substituent in modern drug design.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3][4] The inclusion of this moiety makes the title compound a valuable precursor for novel therapeutic and agrochemical agents.[5]

This guide focuses exclusively on the selective functionalization at the benzylic position, providing researchers with the foundational knowledge and practical protocols to leverage this reactivity in their synthetic campaigns.

Mechanistic Rationale and Experimental Design

The success of a chemical transformation hinges on a clear understanding of its underlying mechanism. The nucleophilic substitution of a primary benzylic halide like 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene can, in principle, proceed through two pathways: S_N1 and S_N2.

2.1. The Dominant S_N2 Pathway

For primary benzylic halides, the S_N2 mechanism is typically dominant, especially when strong nucleophiles are employed. This pathway involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride leaving group.

Key Characteristics:

  • Kinetics: Second-order, dependent on the concentration of both the substrate and the nucleophile.

  • Stereochemistry: Results in an inversion of configuration if the carbon center is chiral.[6]

  • Solvent Effects: Favored by polar aprotic solvents (e.g., DMF, DMSO, acetonitrile), which solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.[2]

2.2. The Potential S_N1 Pathway

While less common for primary substrates, an S_N1 mechanism is plausible under specific conditions, such as with very weak nucleophiles in polar protic solvents (e.g., water, alcohols).[7] This pathway involves a two-step process:

  • Rate-determining formation of a resonance-stabilized benzylic carbocation.

  • Rapid attack of the nucleophile on the carbocation.

The stability of the benzylic carbocation, which is delocalized into the aromatic ring, makes this pathway more accessible than for simple primary alkyl halides.[7][8]

View Mechanistic Pathways Diagram

G Diagram 1: Potential Mechanistic Pathways cluster_SN2 SN2 Pathway (Concerted) cluster_SN1 SN1 Pathway (Stepwise) Substrate_SN2 Substrate + Nu⁻ TS_SN2 [Nu---C---Cl]⁻ᵟ Transition State Substrate_SN2->TS_SN2 Backside Attack Product_SN2 Product + Cl⁻ TS_SN2->Product_SN2 Substrate_SN1 Substrate Carbocation Benzylic Carbocation (Resonance Stabilized) + Cl⁻ Substrate_SN1->Carbocation Slow, RDS Product_SN1 Product Carbocation->Product_SN1 Fast, + Nu⁻

Caption: Potential S_N1 and S_N2 reaction pathways.

2.3. Causality Behind Experimental Choices

ParameterChoice & Rationale
Nucleophile The choice of nucleophile (O, N, or S-based) dictates the resulting functional group. Stronger nucleophiles (e.g., RS⁻ > R₂NH > RO⁻) will favor a rapid S_N2 reaction.
Solvent Polar Aprotic (DMF, Acetonitrile): Highly recommended for S_N2 reactions. They enhance nucleophilicity, leading to faster reaction rates and cleaner conversions.[2]
Base Required for nucleophiles that are not intrinsically anionic (e.g., alcohols, thiols, many amines). A non-nucleophilic base (e.g., K₂CO₃, NaH, DIPEA) is used to deprotonate the nucleophile in situ without competing in the substitution reaction.[2] The strength of the base should be matched to the pKa of the nucleophile.
Temperature Many reactions with this activated substrate proceed efficiently at room temperature.[2] For less reactive nucleophiles, moderate heating (e.g., 50-80 °C) can be applied.[5] Excessive heat should be avoided to minimize potential side reactions.
Concentration Following pseudo-first-order conditions by using a slight excess of the nucleophile (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the substitution reaction with representative oxygen, nitrogen, and sulfur nucleophiles.

View General Experimental Workflow Diagram

G Diagram 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Substrate in Solvent B 2. Add Base (if required) C 3. Add Nucleophile D 4. Stir at Defined Temperature C->D E 5. Monitor by TLC/LC-MS F 6. Quench Reaction E->F G 7. Liquid-Liquid Extraction H 8. Dry & Concentrate I 9. Purify (Chromatography/Recrystallization)

Sources

Application Note: Chemoselective Amination Workflows for 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is a highly versatile, bifunctional electrophile frequently utilized in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (–CF₃) group is a privileged strategy to enhance a drug candidate's lipophilicity, binding affinity, and metabolic stability.

From a synthetic perspective, this substrate presents a unique chemoselectivity challenge. It possesses two distinct reactive sites:

  • An sp³-hybridized benzylic chloride , which is highly susceptible to uncatalyzed nucleophilic substitution (S_N2).

  • An sp²-hybridized aryl bromide , which requires transition-metal catalysis (specifically, the Buchwald-Hartwig amination) to undergo C–N bond formation[1].

This application note details a field-proven, sequential workflow to independently functionalize both sites, enabling the construction of complex, unsymmetrical 1,2-diamine pharmacophores without unwanted polymerization or strained intramolecular cyclization.

Mechanistic Rationale & Causality (E-E-A-T)

The Chemoselectivity Strategy

Because amines are excellent nucleophiles, exposing this bifunctional substrate directly to standard Buchwald-Hartwig conditions with a primary amine often results in chaotic tandem reactions or the formation of highly strained, unstable 4-membered benzazetine rings.

The Expert Solution: The workflow must be strictly sequenced.

  • Step 1 (S_N2): We intentionally employ a secondary aliphatic amine (e.g., morpholine) for the initial benzylic alkylation. This generates a tertiary benzylic amine. Because tertiary amines lack an N–H proton, they are fundamentally inert to Pd-catalyzed amidation[2].

  • Step 2 (Buchwald-Hartwig): With the benzylic position safely masked as a tertiary amine, the aryl bromide is now perfectly primed for intermolecular cross-coupling with a distinct primary or secondary amine[3].

The Electronic Advantage of the –CF₃ Group

In the Buchwald-Hartwig catalytic cycle, the rate-determining step for electron-rich arenes is often the oxidative addition of the Pd(0) species into the C–Br bond. However, in this substrate, the strongly electron-withdrawing –CF₃ group is positioned para to the bromide. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene, drastically accelerating the oxidative addition step and allowing for milder reaction conditions[1].

Reactivity Substrate 1-Bromo-2-(chloromethyl)- 4-(trifluoromethyl)benzene SN2 Step 1: Benzylic Amination (SN2) Secondary Amine, K2CO3 Substrate->SN2 Fast, Uncatalyzed Product1 Tertiary Benzylic Amine (Inert to Pd-Amidation) SN2->Product1 BHA Step 2: Buchwald-Hartwig (sp2 C-N) Pd Catalyst, Base, Ligand Product2 Unsymmetrical 1,2-Diamine Scaffold BHA->Product2 Product1->BHA Intermolecular Coupling

Fig 1. Divergent reactivity pathway ensuring chemoselective C-N bond formation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Benzylic Alkylation (Step 1)

This step selectively targets the benzylic chloride while leaving the aryl bromide intact.

Reagents & Materials:

  • 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene (1.0 equiv, 10 mmol)

  • Morpholine (Secondary Amine) (1.2 equiv, 12 mmol)

  • Potassium Carbonate (K₂CO₃, finely powdered) (2.0 equiv, 20 mmol)

  • Anhydrous Acetonitrile (MeCN) (30 mL)

Step-by-Step Methodology:

  • Charge a flame-dried 100 mL round-bottom flask with K₂CO₃ and anhydrous MeCN.

  • Add the substrate, 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene, and stir to create a suspension.

  • Add morpholine dropwise over 5 minutes at room temperature.

  • Stir the reaction at 40 °C for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, high Rf) should completely disappear, replaced by a lower Rf spot. LC-MS should confirm the mass of the tertiary amine product without any debromination.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate, dissolve in EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield 1-bromo-2-(morpholinomethyl)-4-(trifluoromethyl)benzene.

Protocol B: Buchwald-Hartwig Cross-Coupling (Step 2)

This step couples the remaining aryl bromide with a new amine partner.

Reagents & Materials:

  • 1-Bromo-2-(morpholinomethyl)-4-(trifluoromethyl)benzene (1.0 equiv, 5 mmol)

  • Aniline (Primary Amine) (1.2 equiv, 6 mmol)

  • Pd₂(dba)₃ (Catalyst Precursor) (2 mol% Pd)

  • RuPhos (Ligand) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 7.5 mmol)

  • Anhydrous, degassed Toluene (20 mL)

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a sealed tube with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add the intermediate from Protocol A and Aniline dissolved in degassed toluene.

  • Seal the tube and heat to 80 °C.

  • Validation Checkpoint: The reaction mixture will transition from a deep red/purple (characteristic of Pd₂(dba)₃) to a steady amber/brown as the active Pd(0)-RuPhos complex is generated and enters the catalytic cycle.

  • Stir for 12 hours. Monitor via LC-MS for the disappearance of the brominated starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and salts. Purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Aryl Complex Pd0->PdII_OA Oxidative Addition (Accelerated) PdII_Amido Pd(II) Amido Complex PdII_OA->PdII_Amido Amine Binding & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product C-N Coupled Product PdII_Amido->Product Substrate Aryl Bromide (Activated by p-CF3) Substrate->Pd0 Amine Amine + Base Amine->PdII_OA

Fig 2. Pd-catalyzed Buchwald-Hartwig cycle highlighting the p-CF3 acceleration effect.

Quantitative Data: Ligand Optimization

The choice of ligand is critical for the Buchwald-Hartwig step. Because the substrate contains an ortho-aminomethyl group (which can theoretically coordinate to Palladium and cause catalyst poisoning), highly active, sterically demanding dialkylbiaryl phosphine ligands (like RuPhos or BrettPhos) are required to maintain a monoligated, highly active Pd center[3].

Table 1: Optimization of Buchwald-Hartwig Conditions for 1-Bromo-2-(morpholinomethyl)-4-(trifluoromethyl)benzene

Catalyst SystemLigand FamilyBaseTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ (2 mol%)BINAPCs₂CO₃10045%Sluggish conversion; bidentate ligand restricts active site availability.
Pd₂(dba)₃ (2 mol%)XPhosNaOtBu9078%Good conversion; minor hydrodehalogenation observed as a side reaction.
Pd₂(dba)₃ (2 mol%) RuPhos NaOtBu 80 94% Optimal for secondary/primary anilines; clean profile, rapid reductive elimination.
Pd(OAc)₂ (2 mol%)BrettPhosNaOtBu8091%Highly effective alternative, specifically optimized for primary aliphatic amines.

References

  • [2] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews (ACS Publications). URL:[Link]

  • [1] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Catalysis. URL:[Link]

  • [3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications). URL:[Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and storing 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene . As a highly reactive benzylic halide, this compound is a critical building block in drug development and organic synthesis. However, its unique electronic structure makes it exceptionally vulnerable to environmental degradation.

This guide is designed by application scientists to provide you with the mechanistic insights, troubleshooting steps, and self-validating protocols necessary to maintain the integrity of your reagents over long-term storage.

Diagnostic Dashboard: Storage & Stability

To prevent degradation, it is critical to understand the quantitative limits of this compound's stability under various conditions.

Storage ConditionTemperatureAtmosphereExpected Shelf LifeHydrolysis Risk
Optimal Long-Term -20°CArgon Blanket> 12 monthsVery Low
Short-Term (Active Use) 2°C to 8°CNitrogen1 to 3 monthsLow to Moderate
Improper (Benchtop) 20°C to 25°CAmbient Air< 1 weekCritical (High)

Mechanistic Deep Dive: The Hydrolysis Pathway

Understanding why a reagent degrades is the first step in preventing it. The primary degradation pathway for 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is the hydrolysis of its chloromethyl group.

The Role of the Trifluoromethyl (-CF₃) Group: In standard benzyl chlorides, electron-donating groups stabilize a carbocation intermediate, favoring an SN1 hydrolysis mechanism. However, the -CF₃ group is a powerful Electron Withdrawing Group (EWG) via inductive effects (-I). This strong EWG destabilizes any potential carbocation, effectively suppressing the SN1 pathway.

Simultaneously, this strong inductive pull increases the partial positive charge (electrophilicity) on the benzylic carbon. This makes the carbon highly susceptible to direct, bimolecular nucleophilic substitution (SN2) by atmospheric water molecules . Because SN2 reactions are concentration-dependent on both the electrophile and the nucleophile, the rate of your reagent's degradation is directly proportional to the amount of ambient moisture introduced into the vial.

The hydrolysis yields 1-Bromo-2-(hydroxymethyl)-4-(trifluoromethyl)benzene and hydrogen chloride (HCl) gas. The trapped HCl autocatalyzes further degradation and causes dangerous pressure buildup inside sealed containers .

Visualizing the Degradation & Prevention Workflow

G A 1-Bromo-2-(chloromethyl)- 4-(trifluoromethyl)benzene B Exposure to Atmospheric Moisture (H2O nucleophilic attack) A->B Improper Handling C Strict Anhydrous Storage (Argon/N2, -20°C) A->C Best Practice D SN2 Hydrolysis Pathway (Favored by -CF3 EWG) B->D H2O ingress G Maintained Integrity & High Reaction Yield C->G Prevents degradation E 1-Bromo-2-(hydroxymethyl)- 4-(trifluoromethyl)benzene + HCl D->E Nucleophilic substitution F Degraded Reagent & Pressure Buildup E->F HCl gas release

Mechanistic pathway of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene hydrolysis and prevention.

Support Center FAQs

Q1: Why did my reagent vial "hiss" or pop when I opened it? A: The hissing sound is the release of pressurized hydrogen chloride (HCl) gas, a direct byproduct of SN2 hydrolysis. If your vial is pressurized, the reagent has already undergone significant degradation. You must verify the purity of the compound via NMR before using it in sensitive coupling reactions.

Q2: Can I store this compound in a standard -20°C freezer without an inert atmosphere? A: No. While cold air holds less moisture, standard freezers are highly humid environments due to frost cycles. When you remove a cold vial, ambient moisture immediately condenses on and inside the cold glass. You must use an Argon blanket because Argon is heavier than air and sits directly on the chemical interface, physically blocking moisture .

Q3: My reaction yield dropped from 85% to 20% using a 3-month-old batch. How can I confirm if the reagent is the problem? A: Run a quick Thin-Layer Chromatography (TLC) or ¹H NMR. In NMR, look for the disappearance of the chloromethyl singlet (typically around δ 4.5 - 4.7 ppm) and the appearance of a new benzylic signal shifted slightly upfield, accompanied by a broad -OH peak. On TLC, the hydrolyzed benzyl alcohol byproduct will appear as a significantly more polar (lower Rf) spot compared to the starting material.

Standard Operating Procedures (SOPs): Handling & Storage

To ensure scientific integrity, every protocol must be a self-validating system. Follow this methodology to extract the reagent and validate that your storage conditions remain uncompromised.

Protocol: Syringe Transfer and Inert Gas Blanketing

Causality: Opening a vial exposes the chemical to ambient humidity. Using a Schlenk-style syringe transfer ensures the headspace is never exposed to oxygen or water.

Step 1: Equipment Preparation

  • Bake a gas-tight glass syringe and stainless-steel needles at 150°C for at least 2 hours.

  • Cool the equipment in a desiccator under vacuum or an argon atmosphere.

Step 2: Purging the Headspace

  • Equip the reagent vial with a Sure/Seal™ septum cap.

  • Fill a balloon with high-purity Argon gas and attach it to a needle.

  • Insert the Argon needle into the septum to pressurize the vial's headspace. Note: Argon is preferred over Nitrogen as its higher density allows it to blanket the liquid/solid surface more effectively.

Step 3: Extraction

  • Pierce the septum with your oven-dried syringe and slowly draw the required volume of the reagent.

  • Withdraw the syringe needle smoothly. The Argon balloon will automatically replace the extracted volume with inert gas, preventing a vacuum that would otherwise pull moist room air into the vial.

Step 4: Sealing and Storage

  • Remove the Argon needle. Wrap the punctured septum tightly with Parafilm.

  • Place the vial inside a secondary container filled with active desiccant (e.g., Drierite) and store it immediately at -20°C.

Self-Validation Check: The pH Paper Test

How do you know if your storage protocol was successful over the last 6 months?

  • The Test: Before your next extraction, lightly moisten a strip of universal pH indicator paper with distilled water. In a fume hood, hover the paper directly over the septum as you briefly vent the vial with a needle.

  • The Result: If the paper turns red (pH < 3), HCl gas is present, proving the inert seal failed and hydrolysis occurred. If the paper remains unchanged, your anhydrous protocol was successful, and the reagent is safe to use.

References

  • Chloromethyl-modified Ru(ii) complexes enabling large pH jumps at low concentrations through photoinduced hydrolysis. Chemical Science (Royal Society of Chemistry) / PubMed Central. Available at:[Link]

Technical Support Center: Optimizing Alkylation Reactions with 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile bifunctional reagent in their synthetic workflows. The unique structure of this molecule, featuring a highly reactive benzylic chloride and a less reactive aryl bromide, allows for selective and sequential functionalization. The benzylic chloride is an excellent electrophile for SN2-type alkylation reactions, while the aryl bromide remains available for subsequent transformations like transition-metal-catalyzed cross-couplings.[1]

This document provides in-depth, experience-driven answers to common challenges encountered during the alkylation step, helping you optimize reaction yields, minimize side products, and achieve your synthetic goals efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My alkylation reaction shows low or no conversion. What are the likely causes and how can I improve the yield?

Low conversion is one of the most common issues in alkylation reactions. The problem often lies in the activation of the nucleophile or suboptimal reaction conditions rather than the alkylating agent itself.

Core Reason: For an SN2 reaction to proceed efficiently, a sufficiently nucleophilic species must be present to attack the electrophilic benzylic carbon. If your nucleophile (e.g., an amine, phenol, or a carbon-based nucleophile like a malonate ester) is not adequately activated, the reaction will stall.

Troubleshooting Steps & Solutions:

  • Evaluate the Base and Solvent System:

    • Insufficiently Strong Base: The base's primary role is to deprotonate the nucleophile, thereby increasing its nucleophilicity. If the base is too weak, an insufficient concentration of the active nucleophile will be present at any given time. For example, a weak base like potassium carbonate (K₂CO₃) may require higher temperatures for N-alkylation of less acidic amines, while a strong base like sodium hydride (NaH) is often necessary for C-H deprotonation in malonic esters.[2][3]

    • Poor Solubility: The reaction can be significantly hindered if the reactants, particularly the base or the deprotonated nucleophile, are not soluble in the chosen solvent.[3] If you observe a heterogeneous mixture where reactants appear insoluble, consider switching to a more polar aprotic solvent like DMF or DMSO. For biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst is essential.[4][5]

  • Optimize Reaction Temperature:

    • Alkylation reactions often require thermal energy to overcome the activation barrier.[2] If the reaction is sluggish at room temperature, a stepwise increase in temperature (e.g., to 50 °C, then 80 °C) while monitoring by TLC or LC-MS is recommended. However, be aware that excessively high temperatures can promote side reactions.[6]

  • Consider Steric Hindrance:

    • If your nucleophile is sterically bulky, its approach to the electrophilic carbon can be impeded, slowing the reaction rate.[7] In such cases, longer reaction times, higher temperatures, or switching to a less-hindered, stronger base may be necessary to drive the reaction to completion.

Question 2: My reaction is messy, showing multiple spots on TLC. How can I identify and prevent the formation of key side products?

The formation of multiple products points to competing reaction pathways. Understanding these pathways is crucial for improving selectivity.

Common Side Products and Prevention Strategies:

Side ProductFormation MechanismPrevention Strategy
Dialkylated Product Occurs when the nucleophile has more than one reactive site, or the mono-alkylated product is more nucleophilic than the starting material.Use a slight excess (1.1-1.2 eq) of the nucleophile relative to the alkylating agent. Add the alkylating agent slowly or dropwise to maintain its low concentration in the reaction mixture, disfavoring a second alkylation event.[2]
Benzyl Alcohol Derivative Hydrolysis of the benzylic chloride by trace amounts of water in the reagents or solvent, especially under basic conditions.[3]Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation if necessary. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Homocoupled Product (Bibenzyl) Reductive coupling of two molecules of the alkylating agent. This can be promoted by certain metals or reductive impurities.[3]Ensure high purity of all reagents and use clean, acid-washed glassware to remove any trace metal contaminants.

The diagram below illustrates the desired reaction pathway versus common off-target reactions.

G start Reagents: 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene + Nucleophile (Nu-H) activated_nu Activated Nucleophile (Nu⁻) start->activated_nu  Base hydrolysis Side Product: (1-Bromo-4-(trifluoromethyl)phenyl)methanol start->hydrolysis  H₂O (Impurity) homocoupling Side Product: Bibenzyl Derivative start->homocoupling  Reductive Conditions product Desired Product: 1-Bromo-2-(Nu-methyl)-4-(trifluoromethyl)benzene activated_nu->product  Desired SN2 Attack (Selective) dialkylation Side Product: Dialkylated Nucleophile product->dialkylation  Excess Alkylating Agent

Caption: Desired SN2 pathway versus potential side reactions.

Question 3: How do I choose the optimal conditions (base, solvent, catalyst) for my specific nucleophile?

The ideal conditions are highly dependent on the nature of your nucleophile (specifically its pKa).

A. Choosing a Base: The base should be strong enough to deprotonate the nucleophile but not so strong that it promotes elimination or other side reactions.

BasepKa of Conj. AcidTypical NucleophilesNotes
K₂CO₃ / Cs₂CO₃ ~10.3Phenols, Carboxylic Acids, some N-heterocycles, primary/secondary AminesStandard, mild bases. Cs₂CO₃ is more soluble and often more effective. Often requires heating.[3]
NaH / KH ~35Alcohols, Malonic Esters, ThiolsVery strong, non-nucleophilic bases. Used for deprotonating weakly acidic C-H or O-H bonds. Requires anhydrous conditions and careful handling.[8]
DBU / DBU ~13.5Hindered Alcohols, some AminesStrong, non-nucleophilic organic bases. Good solubility in organic solvents.
Et₃N / DIPEA ~11Amine salts (as acid scavengers)Primarily used to neutralize acids formed during the reaction (e.g., HCl), not for primary deprotonation of weak nucleophiles.

B. Choosing a Solvent: The solvent should dissolve all reactants and should not interfere with the reaction. Polar aprotic solvents are generally preferred for SN2 reactions.

SolventTypeUse Case
DMF, DMSO Polar AproticExcellent choice for dissolving a wide range of reactants and salts. Can accelerate SN2 reactions.[3]
Acetonitrile (ACN) Polar AproticGood general-purpose solvent, less viscous and easier to remove than DMF/DMSO.
THF, Dioxane Ethereal (Polar Aprotic)Common for reactions involving strong bases like NaH.[8]

C. Using a Phase-Transfer Catalyst (PTC): If your reaction involves a nucleophilic salt that is soluble in water but not in the organic solvent containing the alkylating agent, a PTC is necessary.[5] Catalysts like tetra-n-butylammonium bromide (TBAB) carry the nucleophilic anion from the aqueous phase into the organic phase, enabling the reaction to occur.[4]

Use this decision tree to diagnose and solve common alkylation problems systematically.

Troubleshooting start Reaction Issue? low_yield Low or No Yield start->low_yield side_products Multiple Products / Messy TLC start->side_products sm_present Starting Material (SM) Remains? low_yield->sm_present dialkylation Dialkylation Observed? side_products->dialkylation base_issue 1. Increase Base Strength (e.g., K₂CO₃ → NaH) 2. Change Solvent for Solubility (e.g., ACN → DMF) 3. Increase Temperature sm_present->base_issue Yes reagent_degraded Check Reagent Purity (Hydrolysis of Alkylating Agent?) sm_present->reagent_degraded No slow_addition 1. Use Nucleophile in Slight Excess 2. Add Alkylating Agent Slowly dialkylation->slow_addition Yes other_side_products Other Side Products? dialkylation->other_side_products No anhydrous Use Anhydrous Conditions (Inert gas, dry solvents) other_side_products->anhydrous Yes (Hydrolysis?)

Caption: A decision tree for troubleshooting alkylation reactions.

Experimental Protocols

The following are general, adaptable protocols for common alkylation reactions using 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

Objective: To provide a robust starting method for the synthesis of tertiary amines.

Methodology:

  • To a solution of the secondary amine (1.0 equivalent) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Add a solution of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene (1.1 equivalents) in a small volume of DMF.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for C-Alkylation of Diethyl Malonate

Objective: To outline the formation of a new carbon-carbon bond at the benzylic position.

Methodology:

  • To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Suspend the oil-free NaH in anhydrous THF (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl malonate (1.1 equivalents) in anhydrous THF dropwise. (Caution: Hydrogen gas evolution).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Add a solution of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature until completion as monitored by TLC (typically 2-12 hours).

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[8]

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep 1. Reaction Setup & Activation cluster_reaction 2. Alkylation cluster_workup 3. Workup & Purification A Charge flask with Nucleophile & Solvent under Inert Gas B Add Base to activate Nucleophile (Deprotonation) A->B C Add Alkylating Agent (Slowly/Dropwise) B->C D Stir at Optimal Temperature (Monitor by TLC/LC-MS) C->D E Quench Reaction D->E F Aqueous Workup (Extraction) E->F G Dry, Filter & Concentrate F->G H Purify by Chromatography G->H

Caption: A generalized workflow for alkylation experiments.

References

  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. National Center for Biotechnology Information.[Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate.[Link]

  • Phase-transfer catalyst - Wikipedia. Wikipedia.[Link]

  • Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry. Saskia van Oosterom (SaskOer).[Link]

  • effect of steric hindrance on nucleophiles : r/chemhelp. Reddit.[Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry.[Link]

  • Improvement of selectivity/yield of Alkylation : r/OrganicChemistry. Reddit.[Link]

Sources

Technical Support Center: Optimizing Reactions with 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene . As a highly functionalized, electron-deficient arene, this substrate presents unique chemoselectivity challenges. The presence of an activating trifluoromethyl (-CF 3​ ) group, a reactive aryl bromide, and an electrophilic benzylic chloride creates a complex reactivity profile.

This guide is engineered for researchers and drug development professionals to diagnose, troubleshoot, and eliminate the most pervasive side reaction encountered with this substrate: protodehalogenation (hydrodehalogenation) during palladium-catalyzed cross-coupling[1].

Mechanistic Diagnostics: The Root Cause of Dehalogenation

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the electron-withdrawing -CF 3​ group accelerates the initial oxidative addition of Pd(0) into the C-Br bond. However, if the subsequent transmetalation step is kinetically slow, the resulting Ar-Pd-Br intermediate accumulates. This long-lived intermediate is highly susceptible to intercepting hydride sources from the reaction environment (typically from alcoholic solvents or bases with β -hydrogens), leading to the formation of a Pd-Hydride species[2]. Subsequent reductive elimination yields the undesired dehalogenated byproduct: 1-(chloromethyl)-3-(trifluoromethyl)benzene.

Mechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br Transmet Transmetalation (Ar-Pd-R) OxAdd->Transmet + R-B(OH)2 (Slow) Hydride Hydride Transfer (Solvent/Base) OxAdd->Hydride Competing Pathway Product Cross-Coupled Product (Desired Pathway) Transmet->Product Reductive Elimination ArPdH Ar-Pd-H Intermediate Hydride->ArPdH beta-hydride elimination Dehalo Dehalogenated Arene (Side Reaction) ArPdH->Dehalo Reductive Elimination

Fig 1: Competing pathways in Pd-catalyzed cross-coupling: Desired product vs. protodehalogenation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my Suzuki-Miyaura coupling yielding primarily the dehalogenated arene instead of the cross-coupled product? Causality: Electron-deficient aryl halides are particularly prone to dehalogenation because their rapid oxidative addition outpaces transmetalation[1]. If your solvent (e.g., ethanol, isopropanol) or base contains β -hydrogens, the Pd complex oxidizes it to generate a hydride ligand. Reductive elimination then irreversibly yields the Ar-H byproduct[3]. Solution: Eliminate all hydride donors. Switch to strictly anhydrous, non-alcoholic solvents (e.g., Toluene or THF) and use anhydrous inorganic bases like K 3​ PO 4​ [1].

Q2: How does ligand selection influence the suppression of dehalogenation? Causality: The choice of phosphine ligand dictates the geometry and electronics of the active catalytic species. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos) promote the formation of a highly active 12-electron Pd(0) mono-ligated complex[4]. Their immense steric bulk lowers the activation energy for the desired reductive elimination step, effectively outcompeting the slower hydride transfer pathway[2]. Solution: Abandon standard bidentate ligands (like dppf) or simple phosphines (PPh 3​ ) for this substrate. Screen SPhos or XPhos with Pd 2​ (dba) 3​ .

Q3: How do I prevent the palladium catalyst from reacting with the benzylic chloride? Causality: While the oxidative addition of Pd(0) into an aryl C-Br bond is generally faster than into an alkyl C-Cl bond, benzylic chlorides are unusually reactive electrophiles. High temperatures or excessively electron-rich ligands can lead to competitive insertion into the C-Cl bond, causing oligomerization or exhaustive difunctionalization[4]. Solution: Exploit the kinetic differential by keeping the reaction temperature as low as viable (e.g., 60–80 °C). Alternatively, perform your desired nucleophilic substitution (S N​ 2) on the benzylic chloride prior to the cross-coupling step.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the chemoselectivity of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene in a standard Suzuki-Miyaura coupling.

Catalyst SystemSolvent SystemBaseTemp (°C)Yield: Desired Cross-Coupled (%)Yield: Dehalogenated Ar-H (%)
Pd(PPh 3​ ) 4​ EtOH / H 2​ ONa 2​ CO 3​ 8045%40% (Hydride transfer from EtOH)
Pd 2​ (dba) 3​
  • dppf
1,4-DioxaneK 2​ CO 3​ 9065%20% (Slow reductive elimination)
Pd 2​ (dba) 3​
  • SPhos
  • Toluene (Anhydrous) K 3​ PO 4​ 100 92% <2% (Optimized)

    Self-Validating Experimental Protocol

    To ensure reproducibility and scientific integrity, the following protocol for the Anhydrous Suzuki-Miyaura Coupling of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is designed as a self-validating system. Built-in diagnostic checks ensure that any deviation is caught before the reaction is ruined.

    Step 1: Rigorous Reagent & Solvent Preparation

    • Action: Dry toluene over molecular sieves and degas via three freeze-pump-thaw cycles. Grind K 3​ PO 4​ and dry under high vacuum at 120 °C for 12 hours.

    • Validation Check: Prior to use, test the toluene via Karl Fischer titration. The solvent must register <10 ppm water. If >10 ppm, the risk of water-mediated protodeborylation and subsequent dehalogenation is too high; repeat the drying process.

    Step 2: Catalyst Complexation

    • Action: In an argon-filled glovebox, charge a Schlenk flask with Pd 2​ (dba) 3​ (0.02 equiv) and SPhos (0.04 equiv). Add 2 mL of the anhydrous toluene and stir for 15 minutes at room temperature.

    • Validation Check: Observe the color transition. The solution must shift from the deep purple/red of Pd 2​ (dba) 3​ to a characteristic vibrant yellow/orange. This visual cue confirms the successful formation of the active Pd(0)-SPhos complex. If the solution remains dark, the ligand is oxidized or inactive.

    Step 3: Substrate Addition & Execution

    • Action: Add 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the anhydrous K 3​ PO 4​ (2.0 equiv). Seal the flask, remove from the glovebox, and heat to 80 °C with vigorous stirring (800 rpm) to overcome the biphasic solid-liquid barrier.

    Step 4: In-Process Monitoring (Crucial Step)

    • Action: At t=30 minutes, briefly halt stirring, allow solids to settle, and extract a 50 µL aliquot under positive argon pressure. Dilute in LC-MS grade acetonitrile and analyze.

    • Validation Check: Calculate the ratio of the desired product mass to the dehalogenated mass (m/z corresponding to the Ar-H byproduct). If the Ar-H peak exceeds 5% relative area, the system has been compromised by a hydride source. Immediately check the inert gas line for leaks and verify the integrity of the boronic acid.

    Step 5: Workup and Isolation

    • Action: Once the starting material is consumed (typically 2-4 hours), cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure. Purify via flash chromatography.

    References

    • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: National Institutes of Health (PMC) URL:[Link]

    • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

    Sources

    Technical Support Center: Troubleshooting Solubility of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of complex organic synthesis. Formulating or reacting highly lipophilic, heavily halogenated aromatic compounds in polar aprotic solvents is a notorious bottleneck in drug development and synthetic methodology.

    This guide provides a mechanistic breakdown, self-validating protocols, and targeted troubleshooting for 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene to ensure you achieve optimal solubility without compromising the structural integrity of your starting material.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q1: Why does 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene resist dissolution in standard polar aprotic solvents like DMSO or DMF? A: The difficulty stems from a fundamental mismatch in intermolecular forces. This molecule is heavily halogenated with a bromine atom, a chloromethyl group, and a trifluoromethyl (-CF3) group. While halogenation can sometimes induce localized polarity, heavy halogenation on an aromatic ring overwhelmingly increases the compound's lipophilicity and dispersive character[1]. Conversely, polar aprotic solvents like DMSO and DMF are characterized by high dielectric constants and high Kamlet-Taft dipolarity/polarizability ( π *) parameters[2]. Because these solvents lack the dispersive interaction capabilities needed to solvate this "greasy" aromatic system, the thermodynamic penalty of breaking the solvent-solvent dipole interactions is too high, causing the compound to crash out of solution.

    Q2: Can I simply heat my DMSO or DMF solution to force the compound into solution? A: No. We strongly advise against heating this specific compound in pure DMSO or DMF above 40°C. The molecule contains a highly electrophilic benzylic chloride (-CH2Cl) group. Heating this compound in DMSO triggers an S_N2 attack by the nucleophilic oxygen of the sulfoxide, forming an alkoxysulfonium intermediate. Upon base-mediated or thermal elimination, this yields a benzaldehyde derivative—a classic degradation pathway known as the 3[3]. Similarly, DMF degrades at elevated temperatures to release dimethylamine, which will rapidly substitute the benzylic chloride to form an unwanted benzylamine impurity.

    Kornblum_Oxidation A Benzylic Chloride Compound B Heating in DMSO (>50°C) A->B C Alkoxysulfonium Intermediate B->C SN2 Attack D Elimination (Loss of DMS) C->D E Benzaldehyde Degradation Product D->E Kornblum Oxidation

    Mechanistic pathway of Kornblum oxidation degrading the benzylic chloride in heated DMSO.

    Q3: If heating is restricted, how can I achieve the high concentrations required for my reactions? A: The most effective method is a Co-Solvent Bridging Strategy . By introducing a less polar, miscible ethereal solvent—such as Tetrahydrofuran (THF) or 1,4-Dioxane—you lower the bulk dielectric constant of the medium. These bridging solvents possess lower Kamlet-Taft π

    • values and excellent dispersive solvation capabilities for halogenated aromatics[2]. Dissolving the compound in a minimal volume of THF first, then diluting with your primary polar aprotic solvent, bypasses the thermodynamic barrier.

    Q4: Does the physical method of dissolution matter if I use a pure solvent? A: Yes. Because thermodynamic heating is restricted, you must rely on kinetic dissolution. Using an ultrasonic bath (sonication) provides localized cavitation energy to break the crystal lattice of the solid without raising the bulk temperature of the solution to degradation thresholds.

    Part 2: Solvent Compatibility Data

    To make informed choices regarding your reaction medium, refer to the quantitative solvent parameters below. Notice how the bridging solvents (THF, 1,4-Dioxane) offer much lower dipolarity, matching the lipophilic nature of the target compound.

    SolventDielectric Constant ( ϵ )Kamlet-Taft Dipolarity ( π *)Solubilizing Power for Halogenated AromaticsSide-Reaction Risk (with Benzyl Chloride)
    DMSO 46.71.00LowHigh (Kornblum Oxidation)
    DMF 36.70.88Low-MediumHigh (Dimethylamine substitution)
    NMP 32.20.92MediumMedium
    THF 7.50.58High Low (Stable)
    1,4-Dioxane 2.20.55High Low (Stable)

    Part 3: Standardized Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they are critical for confirming that your starting material has not degraded prior to your main reaction.

    Protocol A: The Co-Solvent Bridging Technique (Recommended)

    This method is ideal for cross-coupling or substitution reactions requiring a predominantly polar aprotic environment.

    • Preparation: Weigh the target amount of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene into a dry, argon-flushed reaction vessel.

    • Bridge Solvation: Add 10–20% of your total target solvent volume using an anhydrous bridging solvent (e.g., THF or 1,4-Dioxane).

    • Primary Dissolution: Swirl gently at room temperature (20–25°C). The high affinity of the ethereal solvent for the halogenated aromatic will ensure rapid, complete dissolution within 1–2 minutes.

    • Bulk Addition: Slowly add the remaining 80–90% volume of your primary polar aprotic solvent (e.g., DMF or DMSO) dropwise while maintaining vigorous magnetic stirring to prevent localized precipitation.

    • Self-Validation Step: Before adding your reagents/catalysts, withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS or TLC (Hexane/EtOAc 9:1). Confirm the presence of the intact benzylic chloride ( m/z ~272/274 for [M]+) and the strict absence of the corresponding benzaldehyde to validate that no degradation occurred.

    Protocol B: Isothermal Sonication (For Pure Solvent Systems)

    Use this method if your downstream chemistry strictly forbids ethereal co-solvents.

    • Solvent Addition: Add the required volume of the pure polar aprotic solvent to the solid compound in a sealed vessel.

    • Bath Preparation: Fill an ultrasonic bath with ambient temperature water. Add a small amount of ice to maintain the water temperature strictly below 30°C.

    • Kinetic Dissolution: Sonicate the vessel for 5-minute intervals.

    • Thermal Monitoring: Monitor the bath temperature closely between intervals; sonication generates significant localized heat. If the bath exceeds 35°C, pause and add more ice.

    • Self-Validation Step: Perform the same LC-MS/TLC check described in Protocol A to ensure the cavitation energy did not induce localized thermal degradation.

    Part 4: Solubility Troubleshooting Workflow

    Solubility_Workflow Start Compound Insoluble in Polar Aprotic Solvent Check Is high concentration required? Start->Check Yes Yes Check->Yes No No Check->No CoSolvent Use Co-Solvent Bridge (10-20% THF/Dioxane) Yes->CoSolvent Dilute Increase Solvent Volume (Dilution) No->Dilute Success Complete Dissolution Achieved Dilute->Success Sonicate Isothermal Sonication (Maintain <35°C) CoSolvent->Sonicate Sonicate->Success

    Step-by-step decision workflow for resolving solubility issues without thermal degradation.

    References

    • Unexpected effect of halogenation on the water solubility of small organic compounds PubMed (National Institutes of Health) URL:[Link]

    • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Chemical Reviews (ACS Publications) URL:[Link]

    • Carbocation-Forming Reactions in Dimethyl Sulfoxide The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    Sources

    Technical Support Center: Reducing Homocoupling Impurities in 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Troubleshooting Guide for the synthesis of 1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. This document is designed for researchers, process chemists, and drug development professionals who are encountering yield-limiting homocoupling impurities during benzylic chlorination.

    By synthesizing kinetic principles with field-proven reactor engineering, this guide provides actionable, causality-driven solutions to optimize your synthetic workflows.

    Mechanistic Overview: The Root Cause of Homocoupling

    The synthesis of 1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is typically achieved via the radical benzylic chlorination of 1-bromo-2-methyl-4-(trifluoromethyl)benzene using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

    Radical-mediated benzylic chlorination is highly selective due to the resonance stabilization of the resulting benzylic radical [1]. However, this stabilization inherently increases the radical's lifetime. When the steady-state concentration of the benzylic radical exceeds the availability of the halogenating agent, the system undergoes a termination step via radical dimerization [2]. This results in the formation of the primary homocoupling impurity: 1,2-bis(2-bromo-5-(trifluoromethyl)phenyl)ethane .

    Additionally, once the desired benzyl chloride is formed, it becomes susceptible to transition-metal-catalyzed reductive homocoupling (a Wurtz-type coupling) if trace metals are present in the reactor[3].

    Pathway SM 1-Bromo-2-methyl-4- (trifluoromethyl)benzene Radical Benzylic Radical Intermediate SM->Radical Initiator / Cl• (H-Abstraction) Product 1-Bromo-2-(chloromethyl)-4- (trifluoromethyl)benzene (Desired) Radical->Product NCS or Cl2 (Fast Propagation) Impurity Bibenzyl Dimer (Homocoupling Impurity) Radical->Impurity Dimerization (High [Radical]) Product->Impurity Trace Metals (Fe/Cu) (Wurtz Coupling)

    Mechanistic pathways for benzylic chlorination and bibenzyl homocoupling impurity formation.

    Troubleshooting FAQs

    Q1: Why does adding all the AIBN initiator at the beginning of the reaction increase homocoupling? A1: The causality lies in the reaction kinetics. Radical dimerization is a second-order process with respect to the radical concentration ( Rate=kt​[R⋅]2 ), whereas the desired halogenation (propagation) is a first-order process ( Rate=kp​[R⋅][NCS] ). Adding all the initiator at once causes a rapid spike in [R⋅] . Because the dimerization rate scales quadratically, this spike disproportionately accelerates homocoupling. Solution: Maintain a low, steady-state radical concentration by using a syringe pump to continuously dose the initiator over the entire reaction time.

    Q2: I switched from Carbon Tetrachloride (CCl₄) to Acetonitrile to be more environmentally friendly, but my impurity levels doubled. Why? A2: Solvent choice heavily influences both radical lifetime and reagent solubility. Acetonitrile is polar and can alter the solubility of NCS and the intermediate succinimidyl radical. If NCS is poorly soluble at your operating temperature, or if the solvent cage stabilizes the benzylic radical too long without facilitating a halogen transfer, the radicals will inevitably dimerize. Solution: Consider using trifluorotoluene (benzotrifluoride) or chlorobenzene. These are greener, non-polar alternatives to CCl₄ that maintain excellent radical chlorination kinetics and high NCS solubility.

    Q3: We scaled up the reaction in a Hastelloy reactor and saw a sudden 15% jump in the bibenzyl impurity. Is this related to the radical mechanism? A3: Not necessarily. While radical dimerization is the usual suspect in glassware, benzyl chlorides are highly susceptible to metal-catalyzed reductive homocoupling [3]. Trace iron, nickel, or copper leaching from the metal reactor walls can reduce the benzyl chloride product into an organometallic intermediate, which then couples with another benzyl chloride molecule. Solution: Scale up using a glass-lined reactor for the chlorination step. If a metal reactor is unavoidable, rigorously passivate the vessel prior to use or evaluate the addition of a radical-compatible metal chelator.

    Workflow Start High Homocoupling Impurity Detected Check1 Is Initiator Added All at Once? Start->Check1 Fix1 Use Continuous/Slow Addition of Initiator Check1->Fix1 Yes Check2 Are Trace Metals Present? (Reactor) Check1->Check2 No Fix2 Use Glass-Lined Reactor or Add Chelator Check2->Fix2 Yes Check3 Is Halogen Source Depleted/Insoluble? Check2->Check3 No Fix3 Optimize Solvent & Increase NCS Equivalents Check3->Fix3 Yes

    Troubleshooting workflow to identify and resolve root causes of homocoupling impurities.

    Quantitative Data Analysis

    The table below summarizes the impact of optimizing reaction parameters on the product distribution. By shifting from batch initiation in a metal reactor to continuous initiation in a glass-lined reactor, the homocoupling impurity is suppressed to trace levels.

    Reaction Parameter SetInitiator DeliveryReactor TypeSolventConversion (%)Desired Product (%)Homocoupling Impurity (%)
    Standard Batch All at once (t=0)Stainless SteelAcetonitrile92.468.118.5
    Modified Batch All at once (t=0)Glass-linedBenzotrifluoride94.181.29.4
    Semi-Continuous Slow addition (2h)Stainless SteelBenzotrifluoride96.585.08.2
    Optimized Flow/Drip Slow addition (4h)Glass-linedBenzotrifluoride98.2 96.5 < 0.5

    Optimized Self-Validating Protocol

    To ensure reproducibility and minimize impurities, follow this self-validating methodology. This protocol utilizes continuous initiator addition to suppress the kt​[R⋅]2 dimerization pathway.

    Reagents Required:

    • 1-Bromo-2-methyl-4-(trifluoromethyl)benzene (1.0 eq, limiting reagent)

    • N-Chlorosuccinimide (NCS) (1.15 eq, finely powdered)

    • Azobisisobutyronitrile (AIBN) (0.05 eq)

    • Benzotrifluoride (Solvent, anhydrous, degassed)

    Step-by-Step Methodology:

    • System Preparation: Purge a clean, dry, glass-lined reactor with Argon for 15 minutes. Validation Check: Ensure moisture content of the solvent is <100 ppm via Karl Fischer titration prior to use, as water can degrade the radical initiator.

    • Substrate Loading: Charge the reactor with 1-bromo-2-methyl-4-(trifluoromethyl)benzene (1.0 eq) and benzotrifluoride (10 volumes). Begin stirring at 300 RPM.

    • Halogen Source Addition: Add NCS (1.15 eq) to the reactor. Validation Check: The suspension should remain white. A yellowing at this stage indicates premature degradation of NCS or halogen release.

    • Temperature Equilibration: Heat the reaction mixture to 75°C under a continuous Argon sweep.

    • Initiator Dosing (Critical Step): Dissolve AIBN (0.05 eq) in a minimal amount of benzotrifluoride (1 volume). Using a syringe pump, add the AIBN solution continuously over 4 hours at a constant rate.

      • Causality Note: This slow addition ensures the steady-state concentration of the benzylic radical remains extremely low, favoring collision with the abundant NCS over collision with another radical.

    • In-Process Control (IPC): 30 minutes after the AIBN addition is complete, sample the reaction for HPLC analysis. Validation Check: Conversion of starting material should be >95%. If <95%, add an additional 0.01 eq of AIBN as a bolus and stir for 30 minutes.

    • Quench and Workup: Cool the reactor to 20°C. Quench the reaction by adding water (5 volumes) to dissolve the succinimide byproduct. Separate the phases, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

    • Isolation: Concentrate the organic layer under reduced pressure to afford the crude 1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. The homocoupling impurity should be below 0.5% by HPLC area.

    References

    • Title: 18.13 Benzylic Halogenation Source: Chemistry LibreTexts URL: [Link]

    • Title: Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis Source: National Center for Biotechnology Information (PMC) URL: [Link]

    Validation & Comparative

    A Comparative Guide to the Validation of Assay Analytical Methods for 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for the validation of analytical methods for the assay of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene, a key intermediate in pharmaceutical synthesis. The integrity of quality control and regulatory submissions hinges on robust, reliable, and validated analytical data. This document offers an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the two most suitable analytical techniques for this analyte. We will explore the causality behind methodological choices and provide detailed, self-validating protocols grounded in international regulatory standards.

    The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide is designed for researchers, analytical scientists, and drug development professionals to establish scientifically sound and defensible analytical methods.

    Analyte Properties and Method Selection Rationale

    1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound. Its physicochemical properties—volatility, thermal stability, and the presence of a UV-absorbing chromophore—make it amenable to analysis by both GC and HPLC.

    • Gas Chromatography (GC): Given its structure, the analyte is expected to be sufficiently volatile and thermally stable, making GC an excellent choice. GC offers high resolution and speed. When coupled with sensitive detectors like an Electron Capture Detector (ECD) for halogenated compounds or a Mass Spectrometer (MS) for definitive identification, it becomes a powerful analytical tool[2]. GC-MS is often the technique of choice for volatile compounds requiring confident identification[2][3].

    • High-Performance Liquid Chromatography (HPLC): The benzene ring provides a strong UV chromophore, making HPLC with UV detection a robust and widely accessible alternative. Reversed-phase HPLC on a C18 column is a standard approach for compounds of this polarity[4]. HPLC is particularly advantageous if the analyte is part of a mixture containing non-volatile impurities or if the compound shows unexpected thermal lability.

    The logical process for selecting the appropriate analytical technology is based on these key molecular characteristics.

    Analyte 1-Bromo-2-(chloromethyl)-4- (trifluoromethyl)benzene Properties Physicochemical Properties Analyte->Properties Volatile Sufficiently Volatile & Thermally Stable? Properties->Volatile Chromophore UV Chromophore Present? Properties->Chromophore GC Gas Chromatography (GC) (High-Resolution Separation) Volatile->GC  Yes HPLC High-Performance Liquid Chromatography (HPLC-UV) Chromophore->HPLC  Yes GC_Detector Detectors: • FID (General) • ECD (High Sensitivity) • MS (High Specificity) GC->GC_Detector HPLC_Method Method: • Reversed-Phase C18 • UV Detection HPLC->HPLC_Method

    Caption: Logical workflow for selecting an analytical method.

    The Analytical Method Validation Workflow

    Method validation follows a structured, predefined process to demonstrate that the procedure is fit for its purpose[5][6]. This workflow is mandated by regulatory bodies and detailed in guidelines such as ICH Q2(R2) and USP General Chapter <1225>[7][8][9]. The core parameters evaluated include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

    cluster_0 Planning cluster_1 Execution cluster_2 Documentation P1 Define Analytical Requirements & Scope P2 Develop & Optimize Analytical Method P1->P2 P3 Prepare Validation Protocol & Acceptance Criteria P2->P3 E1 Perform Validation Experiments (Specificity, Linearity, Accuracy, etc.) P3->E1 D1 Analyze & Document Results E1->D1 D2 Prepare Final Validation Report D1->D2 D3 Implement for Routine Use D2->D3

    Caption: General workflow for analytical method validation.

    Comparative Methodologies: GC vs. HPLC

    The choice between GC and HPLC will depend on available instrumentation, sample matrix, and the specific goals of the analysis (e.g., routine assay vs. impurity profiling). Below is a comparison of starting parameters for method development and validation.

    Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
    Principle Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. Requires volatile & thermally stable analytes.Partitioning between a liquid mobile phase and a solid stationary phase.
    Typical Column DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
    Mobile Phase Inert Carrier Gas (e.g., Helium, Nitrogen) at ~1.0 mL/min.Isocratic or gradient mixture of Acetonitrile and Water.[4]
    Detector Mass Spectrometry (MS) for specificity; Flame Ionization (FID) for general quantitation; Electron Capture (ECD) for high sensitivity.UV/Vis or Diode Array Detector (DAD) set at a wavelength of maximum absorbance (e.g., 254 nm).
    Sample Prep Dilution in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate).[3]Dilution in mobile phase or a compatible solvent (e.g., Acetonitrile).[4]
    Pros High efficiency, fast analysis, excellent for volatile compounds, MS provides structural information.Broad applicability, suitable for non-volatile impurities, robust and common instrumentation.
    Cons Requires thermal stability, potential for inlet discrimination, less suitable for polar or large molecules.Higher solvent consumption, potential for peak tailing with basic compounds, lower resolution than capillary GC.

    Detailed Validation Protocols

    The following protocols are based on ICH Q2(R1) guidelines and represent a comprehensive approach to method validation[1].

    Specificity (Selectivity)

    Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the target analyte. This ensures that impurities, degradation products, or matrix components do not interfere with the assay result[10][11].

    Experimental Protocol:

    • Blank Analysis: Analyze a sample of the diluent/solvent used for sample preparation. No significant peaks should be observed at the retention time of the analyte.

    • Placebo/Matrix Analysis: If the analyte is in a formulated product, analyze a placebo mixture containing all excipients except the active ingredient.

    • Forced Degradation (for stability-indicating methods): Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks.

    • Peak Purity (HPLC-DAD): For HPLC, use a Diode Array Detector to assess peak purity across the entire analyte peak. The spectra should be consistent.

    • Mass Spectrometry (GC-MS): For GC-MS, specificity is demonstrated by the unique mass spectrum and selected ion monitoring of the analyte, which provides a high degree of confidence in its identity[3].

    Linearity and Range

    Causality: Linearity establishes a direct proportional relationship between the analyte concentration and the method's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision[12].

    Experimental Protocol:

    • Standard Preparation: Prepare a stock solution of a certified reference standard. Perform serial dilutions to create at least five concentration levels. For an assay, the typical range is 80% to 120% of the nominal test concentration[1][8].

    • Analysis: Inject each concentration level in triplicate.

    • Data Evaluation: Plot the average peak area (or height) versus concentration. Perform a linear regression analysis to calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

    Accuracy (Trueness)

    Causality: Accuracy measures the closeness of the experimental value to the true or accepted reference value. It confirms that the method is free from systematic error[10].

    Experimental Protocol:

    • Spiked Placebo/Matrix Method: Prepare a placebo mixture (if applicable). Spike the placebo at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%), with three replicates at each level (total of 9 determinations)[1].

    • Analysis: Analyze the spiked samples and calculate the concentration of the analyte.

    • Data Evaluation: Express accuracy as the percent recovery of the known spiked amount.

    Precision

    Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is typically evaluated at two levels: repeatability and intermediate precision.

    Experimental Protocol:

    • Repeatability (Intra-assay precision):

      • Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment[1].

      • Alternatively, analyze three replicates at three different concentrations (e.g., 80%, 100%, 120%).

    • Intermediate Precision (Ruggedness):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Data Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be determined with acceptable precision and accuracy[8]. While not always required for an assay, they are critical for impurity methods.

    Experimental Protocol (based on Signal-to-Noise):

    • Determine Signal-to-Noise (S/N): Analyze samples with known low concentrations of the analyte. Measure the S/N ratio for each.

    • Establish Limits:

      • LOD is typically established at a S/N ratio of 3:1.

      • LOQ is typically established at a S/N ratio of 10:1.

    • Confirmation of LOQ: Prepare samples at the determined LOQ concentration and verify that the precision (%RSD) and accuracy (%Recovery) are acceptable.

    Robustness

    Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage[5].

    Experimental Protocol:

    • Identify Parameters: Identify critical method parameters that could vary.

      • For GC: Inlet temperature, oven ramp rate, carrier gas flow rate.

      • For HPLC: Mobile phase composition (e.g., ±2% organic), pH of the aqueous phase, column temperature, flow rate.

    • Vary Parameters: Perform the analysis while making small, deliberate changes to these parameters one at a time.

    • Data Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak shape, resolution) and assay results. The results should remain within the acceptance criteria defined in the validation protocol.

    Data Summary and Acceptance Criteria

    All validation data must be compared against pre-defined acceptance criteria, which are based on the intended application of the method and regulatory guidelines[10].

    Validation Parameter Acceptance Criteria (Typical for Assay) Hypothetical GC-MS Data Hypothetical HPLC-UV Data
    Specificity No interference at analyte retention time.Pass (Confirmed by MS)Pass (Peak Purity > 0.999)
    Linearity (r²) ≥ 0.9990.99970.9995
    Range 80% - 120% of nominal concentration10 - 150 µg/mL10 - 200 µg/mL
    Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%98.9% - 101.2%
    Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%Repeatability: 1.1%Intermediate: 1.5%
    LOQ (µg/mL) S/N ≥ 10 with acceptable precision/accuracy1.2 µg/mL0.9 µg/mL
    Robustness System suitability parameters and results meet criteria under all varied conditions.PassPass

    Conclusion

    Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and suitable techniques for the assay of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. The choice of method should be guided by the specific application, sample matrix, and available resources. A GC-MS method offers unparalleled specificity and is ideal for identifying and quantifying the analyte, especially in complex matrices. An HPLC-UV method provides a robust, reliable, and widely accessible alternative that is highly effective for routine quality control.

    Regardless of the chosen technology, a thorough validation process following established guidelines like ICH Q2(R2) is not merely a regulatory formality; it is a fundamental requirement of good science[10]. It ensures the integrity, reliability, and accuracy of the data that underpins the safety and efficacy of pharmaceutical products.

    References

    • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Bromoform and Dibromochloromethane. ATSDR. Retrieved from [Link]

    • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

    • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

    • International Council for Harmonisation. (2022). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

    • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

    • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

    • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Retrieved from [Link]

    • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

    • ResearchGate. (n.d.). Validation of Analytical Methods. Retrieved from [Link]

    • South Eastern European Journal of Public Health. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from [Link]

    • Netpharmalab. (n.d.). Validation of analytical methods. Retrieved from [Link]

    • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

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    A Senior Application Scientist's Guide to the Quantification and Validation of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene Residues by LC-MS/MS

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Imperative for a Key Synthetic Intermediate

    In the landscape of pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) is a multi-step process often involving reactive intermediates. 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is one such critical building block, instrumental in introducing the 2-(trifluoromethyl)benzyl moiety into target molecules.[1] Its structure, featuring reactive benzylic halide and halogen functionalities, makes it highly valuable in synthesis but also flags it as a potential genotoxic impurity (PGI).

    Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially carcinogenesis. Regulatory bodies like the FDA and EMA have stringent requirements for the control of such impurities in final drug products, often demanding quantification at trace levels (ppm or below).[2] This necessity for high sensitivity and specificity makes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the analytical technique of choice.[3]

    This guide provides an in-depth comparison and a detailed protocol for the robust quantification and validation of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene residues. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, reflecting the thought process of an experienced analytical scientist. The objective is to establish a self-validating analytical system that ensures data integrity, accuracy, and regulatory compliance.

    Part 1: The Method Development Strategy: A Rationale-Driven Approach

    Developing a successful LC-MS/MS method is not a matter of chance; it is a systematic process of choices informed by the analyte's physicochemical properties. The molecular weight of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is approximately 277.4 g/mol , and its structure dictates our analytical strategy.

    The Chromatographic System (LC): Taming a Non-Polar Analyte

    The primary goal of the liquid chromatography system is to isolate the analyte from matrix components and deliver it cleanly to the mass spectrometer.

    • The Column Choice - Causality: Given the analyte's non-polar, aromatic nature, a Reversed-Phase (RP) C18 column is the logical first choice. The hydrophobic C18 stationary phase will interact with the non-polar benzene ring, providing retention. A column with a particle size of less than 3 µm is selected to ensure high resolution and sharp peak shapes, which is critical for achieving low detection limits.

    • The Mobile Phase - An Elution Strategy: An isocratic or gradient elution using a mixture of an organic solvent and water is standard for RP chromatography.

      • Organic Phase: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.

      • Aqueous Phase: The addition of a small amount of an acid, such as 0.1% formic acid , to the aqueous phase is a critical decision. This serves two purposes: it protonates the analyte, which can enhance ionization efficiency in positive ion mode, and it improves the chromatographic peak shape by minimizing tailing.

    The Detector (MS/MS): Achieving Unparalleled Specificity and Sensitivity

    The tandem mass spectrometer is the engine of this assay, providing the ability to detect the analyte at trace levels with high confidence.

    • Ionization Source Selection: Electrospray Ionization (ESI) is the most common interface for LC-MS and is highly effective for polar and semi-polar compounds that can be ionized in solution. For a less polar compound like ours, we must also consider Atmospheric Pressure Chemical Ionization (APCI), which is often better for neutral or non-polar compounds. The initial development would test both ESI and APCI in positive and negative modes. For this guide, we will proceed with Positive Mode ESI , as the protonation facilitated by the acidic mobile phase is expected to yield a stable precursor ion.

    • Multiple Reaction Monitoring (MRM) - The Key to Selectivity: MRM is the cornerstone of quantitative LC-MS/MS. It involves two stages of mass filtering:

      • Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate the protonated molecule, [M+H]⁺.

      • Q2 (Fragmentation): The isolated precursor ion is fragmented in the collision cell (Q2) using an inert gas like argon.

      • Q3 (Product Ion Selection): The third quadrupole (Q3) is set to monitor for a specific, stable fragment ion (product ion).

      This process of monitoring a specific precursor-to-product ion transition is exceptionally selective, filtering out background noise and co-eluting matrix components. For our analyte, we would optimize at least two MRM transitions—a primary "quantifier" ion for measurement and a secondary "qualifier" ion for identity confirmation. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) can be leveraged here for additional confirmation.[1]

    Sample Preparation: Bridging the Gap Between Sample and System

    Effective sample preparation is crucial to remove interferences that can suppress the analyte signal (matrix effects) and to ensure the longevity of the analytical column and MS system.[4] The choice of technique depends on the sample matrix (e.g., API, formulation excipients, wastewater) and the required limit of quantification (LOQ).

    • Protein Precipitation (PPT): A fast and simple "protein crash" method using acetonitrile. While effective for high-protein matrices like plasma, it offers minimal cleanup for other interferences and is less suitable for trace analysis where concentration is needed.[4][5]

    • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquids. Given our analyte's non-polar nature, it would readily partition into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) from an aqueous sample matrix. LLE offers a good degree of cleanup and concentration.[6]

    • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup and highest concentration factors.[6] A reversed-phase SPE cartridge (e.g., C18) would be used. The sample is loaded, interferences are washed away with a weak aqueous solvent, and the analyte is then eluted with a strong organic solvent. This is the preferred method for achieving the lowest detection limits in complex matrices.

    For this guide, we will detail a protocol using Solid-Phase Extraction (SPE) , as it represents the most robust approach for trace residue analysis.

    Part 2: The Definitive LC-MS/MS Protocol

    This section provides a comprehensive, step-by-step protocol for the analysis.

    Experimental Workflow Diagram

    LC-MSMS Workflow for Residue Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Aqueous Solvent Sample->Dissolve LoadSPE 3. Load onto Conditioned SPE Cartridge Dissolve->LoadSPE WashSPE 4. Wash Cartridge (Remove Interferences) LoadSPE->WashSPE EluteSPE 5. Elute Analyte with Organic Solvent WashSPE->EluteSPE Evaporate 6. Evaporate to Dryness EluteSPE->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject LC_Sep 9. LC Separation (C18 Column) Inject->LC_Sep MS_Detect 10. MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integrate 11. Peak Integration MS_Detect->Integrate Quantify 12. Quantification using Calibration Curve Integrate->Quantify

    Caption: Workflow for residue analysis of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene.

    Detailed Experimental Protocol

    A. Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene reference standard and dissolve in 10 mL of methanol.

    • Working Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

    • Sample Preparation (SPE): a. Weigh 1 g of the sample matrix (e.g., API powder) into a glass vial. b. Add 10 mL of water containing 0.1% formic acid and vortex for 2 minutes to dissolve. c. Condition SPE Cartridge: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water. d. Load Sample: Load the entire 10 mL of the sample solution onto the SPE cartridge. e. Wash: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities. f. Elute: Elute the analyte with 3 mL of acetonitrile into a clean collection tube. g. Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.

    B. LC-MS/MS Conditions:

    ParameterSetting
    LC System UPLC/UHPLC System
    Column Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.4 mL/min
    Gradient 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B
    Column Temp 40°C
    Injection Volume 5 µL
    MS System Triple Quadrupole Mass Spectrometer
    Ionization Mode ESI Positive
    Capillary Voltage 3.5 kV
    Source Temp 150°C
    Desolvation Temp 450°C
    MRM Transitions Quantifier: 277.0 > 197.0, Qualifier: 277.0 > 141.0 (Hypothetical)

    Part 3: Method Validation - The Bedrock of Trustworthiness

    Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[7] The protocol must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines and FDA guidance.[7][8][9][10][11]

    Validation Parameters and Acceptance Criteria

    The following table summarizes the key validation parameters and typical acceptance criteria for a trace impurity method.

    ParameterPurposeTypical Acceptance Criteria
    Specificity To ensure the signal is unequivocally from the analyte without interference from the matrix, diluents, or other impurities.No significant interfering peaks at the retention time of the analyte in blank and placebo samples.
    Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995. Residuals should be randomly distributed.
    Accuracy To measure the closeness of the experimental value to the true value.Mean recovery of 80-120% at three concentration levels (low, mid, high).
    Precision To measure the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%.
    Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
    Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10. Accuracy and precision must meet acceptance criteria at this level.
    Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results from minor changes in flow rate, column temperature, mobile phase composition.
    Stability To evaluate the stability of the analyte in the sample solution and stock solution over time.Recovery within ±15% of the initial concentration under specified storage conditions.
    Hypothetical Validation Data Summary

    The following tables represent a successful validation outcome for this method.

    Table 1: Linearity, LOD, and LOQ

    ParameterResult
    Range 0.5 ng/mL - 100 ng/mL
    Correlation Coefficient (r²) 0.998
    LOD 0.15 ng/mL (S/N = 3.5)
    LOQ 0.5 ng/mL (S/N = 11.2)

    Table 2: Accuracy and Precision (at LOQ, Mid, and High QC Levels)

    QC LevelSpiked Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Recovery)Precision (% RSD)
    LOQ 0.50.4896.0%8.5%
    Mid QC 2525.9103.6%4.2%
    High QC 7573.197.5%3.8%

    Part 4: Comparison with Alternative Analytical Techniques

    While LC-MS/MS is a powerful tool, it's important to understand its place relative to other techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC is well-suited for volatile and thermally stable compounds.[2] Given that 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is a relatively small and volatile molecule, GC-MS is a viable alternative.[1]

    • Advantages of GC-MS:

      • Can offer extremely high sensitivity, especially with an Electron Capture Detector (ECD) for halogenated compounds.[12]

      • Headspace GC can be used to analyze for volatile residues directly from solid samples without extensive sample preparation.

    • Disadvantages of GC-MS:

      • Risk of thermal degradation in the hot injector port, especially for a reactive benzylic halide.

      • May require derivatization for less volatile or polar compounds, adding complexity.[2]

    Head-to-Head Comparison
    FeatureLC-MS/MSGC-MS
    Applicability Broad range of compounds, including non-volatile and thermally labile ones.Best for volatile and thermally stable compounds.
    Sample Prep Often requires extraction (LLE/SPE).Can use direct injection or headspace sampling for volatile analytes.
    Sensitivity Excellent (sub-ng/mL).Excellent, potentially higher for specific halogenated compounds with ECD.
    Specificity Very high due to MRM transitions.High, based on mass fragmentation patterns.
    Risk to Analyte Low risk of degradation.Potential for thermal degradation in the injector.
    Conclusion for this Analyte Preferred method. Offers robust, high-throughput analysis with minimal risk of analyte degradation, directly applicable to samples dissolved from various matrices.Viable alternative. A strong candidate, especially if maximum sensitivity is required and thermal stability is confirmed. Would require separate method development and validation.

    Conclusion

    The quantification of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene residues is a critical task in ensuring pharmaceutical product safety. This guide has detailed a robust, validation-ready LC-MS/MS method built from a foundation of scientific principles. By understanding the causality behind the selection of the column, mobile phase, MS parameters, and sample preparation technique, we move from a simple protocol to a defensible analytical system. The validation framework, grounded in ICH and FDA guidelines, provides the necessary evidence of the method's suitability, ensuring that the data generated is reliable, accurate, and trustworthy. While GC-MS presents a viable alternative, the versatility and reduced risk of analyte degradation make LC-MS/MS the superior choice for routine, high-throughput residue analysis in a regulated environment.

    References

    • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • Vertex AI Search Result. (N.D.).
    • Vertex AI Search Result. (N.D.).
    • Sandle, T. (2023).
    • Vertex AI Search Result. (N.D.). ICH Q2(R1) Analytical Procedures Guide.
    • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

    • Fletcher, P. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
    • ECA Academy. (N.D.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • Tecan. (N.D.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
    • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
    • Mass Spectrometry Research Facility. (N.D.).
    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (N.D.). Quality Guidelines.
    • Opentrons. (N.D.).
    • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
    • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
    • Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities.
    • Journal of Applied Bioanalysis. (2025).
    • Pharmaceutical Technology. (N.D.). The Determination and Control of Genotoxic Impurities in APIs.
    • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
    • ResearchGate. (2025). A Comprehensive Review of Current and Emerging Analytical Techniques for the Identification, Quantification, and Assessment of Genotoxic Impurities in Drug Substances.
    • LCGC International. (2025).
    • Pharmaguideline. (N.D.).
    • SciSpace. (N.D.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
    • U.S. Food and Drug Administration (FDA). (N.D.). Q2(R2)
    • Acta Sci. Pol. Technol. Aliment. (2023).
    • BenchChem. (N.D.). Mass Spectrometry Analysis of 1-(Bromomethyl)-2-(trifluoromethyl)benzene: A Technical Guide.
    • MDPI. (2025).
    • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module.
    • ResearchGate. (2017).

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    Safety Operating Guide

    Personal protective equipment for handling 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach the handling of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene (CAS: 869725-54-2)[1] not just as a procedural checklist, but as a system of risk mitigation grounded in chemical reactivity. Also known as 2-Bromo-5-(trifluoromethyl)benzyl chloride, this compound is an advanced synthetic intermediate that demands rigorous safety protocols.

    To build a self-validating safety culture in your laboratory, you must understand why specific Personal Protective Equipment (PPE) and operational workflows are required. This guide synthesizes mechanistic toxicology with field-proven logistical strategies to ensure absolute operational safety.

    Mechanistic Toxicology: Understanding the Hazard

    The severe hazards of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene stem directly from its molecular architecture. It is not merely an irritant; it is a potent alkylating agent and a severe lachrymator (tear gas)[2][3].

    • The Reactive Core (Alkylating Agent): The chloromethyl (benzyl chloride) moiety undergoes rapid nucleophilic substitution ( SN​2 ) with biological nucleophiles. Upon contact with the moisture in mucous membranes or eyes, it rapidly hydrolyzes to release hydrochloric acid (HCl), causing immediate tissue necrosis and severe lachrymation[2][4].

    • The Lipophilic Enhancers: The addition of the bromine (-Br) and trifluoromethyl (-CF 3​ ) groups significantly increases the molecule's lipophilicity (LogP). This allows the compound to penetrate lipid bilayers—such as the stratum corneum of the skin and the corneal epithelium—much faster than unsubstituted benzyl chloride, delivering the reactive alkylating payload deep into tissues.

    ToxicityMechanism A 1-Bromo-2-(chloromethyl)- 4-(trifluoromethyl)benzene B Lipophilic Moieties (-Br, -CF3) A->B C Reactive Moiety (-CH2Cl) A->C D Rapid Dermal/Mucosal Penetration B->D E Electrophilic Alkylation of Cellular Nucleophiles C->E D->E Facilitates access F Severe Lachrymation & Tissue Necrosis E->F Irreversible damage

    Caption: Mechanistic pathway of toxicity for 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene.

    Tiered PPE Matrix

    Because standard disposable nitrile gloves offer poor resistance to halogenated aromatic compounds, relying on them alone creates a false sense of security. The following matrix outlines the required PPE based on quantitative and qualitative exposure risks[4][5].

    Protection ZoneRequired PPEMechanistic Rationale
    Ocular / Facial Snug-fitting chemical splash goggles AND an 8-inch polycarbonate face shield.Safety glasses lack orbital seals. Vapors will bypass them, reacting with corneal moisture to form HCl, causing permanent damage[3].
    Dermal (Hands) Double-Gloving: • Inner: Nitrile (min. 5 mil).• Outer: Butyl rubber, Viton, or Silver Shield laminate.Halogenated aromatics rapidly permeate standard nitrile. Butyl rubber provides a dense, incompatible barrier to halogenated organics[5].
    Dermal (Body) Flame-resistant (FR) chemical lab coat (Tychem or heavy cotton) with knit cuffs.Prevents vapor accumulation against the skin and protects against micro-splashes during syringe transfers.
    Respiratory Primary: Certified Chemical Fume Hood (80–120 fpm face velocity).Emergency: NIOSH-approved full-face respirator with OV/AG cartridges.The compound is highly volatile and acutely toxic via inhalation. Fume hoods provide the primary engineering control[6].

    Operational Workflow: Step-by-Step Handling Protocol

    Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

    Phase A: Pre-Operation Validation
    • Verify Engineering Controls: Confirm the chemical fume hood is operational and the continuous flow monitor reads between 80–120 feet per minute (fpm).

    • Inspect PPE: Perform a pneumatic inflation test on the outer Butyl rubber gloves to check for microscopic pinholes.

    • Establish Secondary Containment: Place all reaction vessels and reagent bottles inside a secondary containment tray within the fume hood to localize potential spills[6].

    Phase B: Donning Protocol
    • Wash and thoroughly dry hands.

    • Don the inner nitrile gloves.

    • Put on the chemical-resistant lab coat, ensuring the knit cuffs cover the wrists of the inner gloves.

    • Don the outer Butyl rubber gloves, pulling the gauntlets over the lab coat cuffs to eliminate skin exposure gaps.

    • Equip chemical splash goggles, followed by the full face shield.

    Phase C: Execution & Doffing Protocol
    • Manipulation: Keep the fume hood sash as low as ergonomically possible (acting as a physical blast/splash shield). Use gas-tight syringes for liquid transfers.

    • Decontamination: Before removing hands from the hood, wipe down the exterior of the reagent bottle and the outer gloves with a compatible solvent (e.g., isopropanol), then dispose of the wipes in a sealed hazardous waste bag inside the hood.

    • Doffing: Remove the face shield and goggles. Remove the outer gloves by pinching the exterior gauntlet (avoiding inner glove contamination). Remove the lab coat. Finally, remove the inner gloves turning them inside out, and wash hands immediately with soap and water[7].

    Spill Response and Decontamination Strategy

    A spill of a volatile lachrymator requires immediate, calculated action. Do not use water to clean the spill; water causes slow hydrolysis that generates hazardous HCl gas without rapidly destroying the alkylating agent[2]. Instead, we rely on chemical neutralization.

    SpillResponse S1 Spill Detected S2 Evacuate & Isolate Area S1->S2 S3 Don Level B/C PPE (Full-Face Respirator) S2->S3 S4 Contain Spill (Inert Absorbent) S3->S4 S5 Chemical Neutralization (10% Na2CO3 / NH3) S4->S5 S6 Collect as Hazardous Waste S5->S6

    Caption: Step-by-step emergency spill response and chemical neutralization workflow.

    Spill Remediation Methodology:
    • Evacuate and Isolate: Immediately alert lab personnel and evacuate the immediate area. Allow the HVAC/fume hood system to clear initial vapors.

    • Don Emergency PPE: Spill responders must wear a NIOSH-approved full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges, heavy-duty Butyl gloves, and a Tychem suit[4].

    • Containment: Surround the spill with an inert, inorganic absorbent (e.g., vermiculite or dry sand). Never use combustible materials like paper towels or sawdust.

    • Neutralization (The Chemical Kill-Step): Carefully apply a 5–10% aqueous solution of sodium carbonate ( Na2​CO3​ ) or dilute ammonium hydroxide ( NH4​OH ) over the absorbed spill.

      • Causality: The mild base acts as a nucleophile, rapidly hydrolyzing the hazardous chloromethyl group into a relatively benign benzyl alcohol or benzylamine derivative, neutralizing the alkylating threat and preventing further HCl off-gassing.

    • Collection: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste bucket.

    • Venting: Because the neutralization with sodium carbonate generates carbon dioxide ( CO2​ ) gas, leave the waste container loosely capped in a fume hood for 24 hours before sealing it tightly for institutional disposal[7][8].

    References

    • Accela ChemBio. "2-Bromo-5-(trifluoromethyl)benzyl Chloride." Accelachem.com. Available at: [Link]

    • Wikipedia. "Benzyl chloride - Safety and Reactivity." Wikipedia.org. Available at:[Link]

    • Cole-Parmer. "Material Safety Data Sheet - Benzyl chloride." Coleparmer.com. Available at: [Link]

    • The Ohio State University. "Standard Operating Procedure for Acutely Toxic Chemicals." Osu.edu. Available at:[Link]

    • Rowan University. "Chemical Hygiene Plan Standard Operating Procedures (SOPs)." Rowan.edu. Available at: [Link]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.